(S,R,S)-AHPC-Me hydrochloride
Descripción
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S.ClH/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5;/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29);1H/t13-,17+,18-,20+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFOLQCCYGBOTL-QDVBFIRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1948273-03-7 | |
| Record name | L-Prolinamide, 3-methyl-L-valyl-4-hydroxy-N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, hydrochloride (1:1), (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1948273-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
(S,R,S)-AHPC-Me Hydrochloride: A Technical Guide for Drug Development Professionals
(S,R,S)-AHPC-Me hydrochloride is a synthetic, cell-permeable ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It serves as a critical building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of its core applications, mechanism of action, and relevant experimental data for researchers and scientists in the field of drug discovery.
Core Application: VHL-based PROTACs
This compound's primary utility lies in its function as a VHL-recruiting moiety in PROTACs.[1][2][3] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.
A notable example of a PROTAC synthesized using (S,R,S)-AHPC-Me is ARV-771 .[1][3][4] ARV-771 is a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) family of proteins, which are implicated in the transcriptional regulation of oncogenes.[1][3]
Mechanism of Action: Targeted Protein Degradation
The mechanism of action for PROTACs utilizing this compound follows a catalytic cycle. The (S,R,S)-AHPC-Me moiety binds to the VHL protein, a component of the Cullin-RING E3 ubiquitin ligase complex.[1][2][5] The other end of the PROTAC molecule binds to the target protein. This ternary complex formation brings the target protein into close proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
The following diagram illustrates the general workflow of PROTAC-mediated protein degradation initiated by a VHL ligand like this compound.
Caption: PROTAC-mediated protein degradation workflow.
The signaling pathway for VHL-mediated ubiquitination is depicted in the diagram below.
Caption: VHL-mediated ubiquitination signaling pathway.
Quantitative Data
The efficacy of PROTACs synthesized from this compound is often quantified by their ability to induce the degradation of the target protein. The DC50 value, which represents the concentration of the PROTAC required to degrade 50% of the target protein, is a key metric.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Reference |
| ARV-771 | BET Proteins | Castration-Resistant Prostate Cancer (CRPC) cells | < 1 | [1][3] |
| GMB-475 | BCR-ABL1 | Ba/F3 cells | 1100 | [6] |
Experimental Protocols
Formulation and Solubility
Proper dissolution of this compound is crucial for obtaining reliable and reproducible experimental results. The following tables provide protocols for preparing solutions for in vitro and in vivo studies. It is recommended to prepare working solutions fresh on the day of use.[1][6][7][8] Sonication or gentle heating may be used to aid dissolution if precipitation occurs.[1][6][7][8]
In Vitro Stock Solution Preparation
| Solvent | Concentration | Notes |
| DMSO | ≥ 2.08 mg/mL | Prepare a stock solution in DMSO first.[1] |
| DMSO | ≥ 2.5 mg/mL | |
| DMSO | ≥ 5 mg/mL | For dihydrochloride salt.[8] |
In Vivo Formulation Protocols
| Formulation | Final Concentration | Protocol | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Add solvents sequentially: DMSO, PEG300, Tween-80, then Saline. Mix well after each addition.[1][7] | Yields a clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Add DMSO stock to the SBE-β-CD in Saline solution and mix.[7] | Yields a clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Add DMSO stock to corn oil and mix.[1][7] | Consider stability for dosing periods longer than two weeks.[1][7] |
The following diagram outlines a general experimental workflow for evaluating a novel PROTAC synthesized using this compound.
Caption: Experimental workflow for PROTAC evaluation.
Conclusion
This compound is an indispensable tool for researchers engaged in the development of VHL-based PROTACs. Its ability to effectively recruit the VHL E3 ligase to a target protein of interest has been instrumental in the creation of potent protein degraders like ARV-771. A thorough understanding of its mechanism of action and careful consideration of experimental protocols are paramount to successfully leveraging this compound in the discovery and development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
(S,R,S)-AHPC-Me Hydrochloride: A Technical Guide to a Potent VHL Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-Me hydrochloride is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, playing a pivotal role in the rapidly advancing field of targeted protein degradation. This synthetic organic compound serves as a crucial component in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs), innovative heterobifunctional molecules engineered to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. As a derivative of the well-established VHL ligand (S,R,S)-AHPC (also known as VH032-NH2), the stereoselective methylation in this compound has been shown to enhance its binding affinity and inhibitory potency towards VHL.[1] This technical guide provides an in-depth overview of this compound, its interaction with the VHL E3 ligase complex, and its application in the development of potent protein degraders.
The VHL E3 Ligase Complex and Its Role in the Ubiquitin-Proteasome System
The von Hippel-Lindau tumor suppressor protein (pVHL) is the substrate recognition component of the VHL E3 ubiquitin ligase complex.[2][3] This complex is a key player in the ubiquitin-proteasome system (UPS), the primary cellular pathway for the degradation of intracellular proteins. The VHL complex is composed of several proteins: VHL, Elongin B (ELOB), Elongin C (ELOC), Cullin 2 (CUL2), and Ring-box protein 1 (RBX1).
Under normal oxygen conditions (normoxia), the VHL complex recognizes and binds to the alpha subunit of the Hypoxia-Inducible Factor (HIF-1α), a transcription factor that is hydroxylated on specific proline residues. This binding event leads to the polyubiquitination of HIF-1α, marking it for degradation by the 26S proteasome.[2][4] This process is crucial for regulating cellular responses to changes in oxygen levels.
This compound as a VHL Ligand
This compound mimics the hydroxylated proline motif of HIF-1α, allowing it to bind with high affinity to the substrate-binding pocket of VHL. By incorporating this ligand into a PROTAC, researchers can effectively recruit the VHL E3 ligase complex to a specific protein of interest (POI) that is targeted by the other end of the PROTAC molecule. This induced proximity facilitates the polyubiquitination and subsequent proteasomal degradation of the target protein.
Quantitative Data
| Ligand/PROTAC | Target | Reported Value | Assay Type |
| VHL-IN-1 | VHL | Kd = 37 nM | Not Specified |
| ARV-771 | BET Proteins | DC50 < 1 nM | Cellular Degradation Assay |
Signaling Pathway and Experimental Workflows
VHL-Mediated Ubiquitination Signaling Pathway
The following diagram illustrates the natural signaling pathway of VHL-mediated ubiquitination of HIF-1α and how it is hijacked by a PROTAC incorporating a VHL ligand like this compound.
Caption: VHL signaling and PROTAC mechanism of action.
Experimental Workflow for VHL Ligand Binding and PROTAC Efficacy
The following diagram outlines a typical experimental workflow for characterizing the binding of a VHL ligand and evaluating the efficacy of a PROTAC.
Caption: VHL ligand and PROTAC evaluation workflow.
Experimental Protocols
Fluorescence Polarization (FP) Assay for VHL Binding
This competitive assay measures the binding of a test ligand, such as this compound, to the VHL complex by monitoring the displacement of a fluorescently labeled VHL ligand (tracer).
Materials:
-
Purified VHL-EloB-EloC (VBC) complex
-
Fluorescently labeled VHL tracer (e.g., a derivative of VH032)
-
This compound (test compound)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the VBC complex in assay buffer.
-
Prepare a stock solution of the fluorescent tracer in assay buffer. The final concentration should be at or below its Kd for VHL to ensure assay sensitivity.
-
Prepare a serial dilution of this compound in assay buffer.
-
-
Assay Setup:
-
Add a fixed volume of the test compound dilutions to the wells of the microplate.
-
Add a fixed volume of the VBC complex to all wells (except for no-protein controls).
-
Add a fixed volume of the fluorescent tracer to all wells.
-
Include controls:
-
Tracer only (for minimum polarization)
-
Tracer + VBC complex (for maximum polarization)
-
Tracer + VBC complex + excess of a known unlabeled VHL ligand (for non-specific binding)
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.
-
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the protein of interest (POI)
-
PROTAC synthesized with this compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Methodology:
-
Cell Culture and Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against the POI and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
-
Image Acquisition and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the POI and the loading control using image analysis software.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).
-
Conclusion
This compound is a potent and valuable chemical tool for researchers in the field of targeted protein degradation. Its high affinity for the VHL E3 ligase makes it an ideal component for the rational design of effective PROTACs against a wide range of therapeutic targets. The experimental protocols and workflows outlined in this guide provide a framework for the characterization of this and other VHL ligands, as well as for the evaluation of the efficacy of the resulting protein degraders. As the field of targeted protein degradation continues to expand, the use of well-characterized and potent E3 ligase ligands like this compound will be instrumental in the development of novel therapeutics.
References
- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
(S,R,S)-AHPC-Me Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC-Me hydrochloride , also known as VHL ligand 2 hydrochloride, is a pivotal chemical probe used in the field of targeted protein degradation. Its primary application lies in its role as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This property allows it to be incorporated into Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to selectively eliminate disease-causing proteins.
This technical guide provides a comprehensive overview of the structure, properties, and application of this compound, with a focus on its use in the synthesis of the BET degrader ARV-771 and the subsequent biological evaluation.
Core Properties and Structure
This compound is a complex organic molecule with a defined stereochemistry that is crucial for its binding to the VHL E3 ligase complex.[1][2][3][4]
| Property | Value | Reference |
| IUPAC Name | (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride | [4] |
| Synonyms | (S,R,S)-AHPC-Me HCl, VHL ligand 2 hydrochloride, E3 ligase Ligand 1 | [3] |
| Molecular Formula | C₂₃H₃₃ClN₄O₃S | [5] |
| Molecular Weight | 481.05 g/mol | [5] |
| Appearance | Solid powder | [4] |
| Purity | Typically >95% | [6][7] |
| Storage | Store at -20°C, sealed and away from moisture. | [6] |
Synthesis and Application in PROTACs
This compound serves as a critical building block for the synthesis of PROTACs that recruit the VHL E3 ligase. A prominent example of its application is in the creation of ARV-771, a potent degrader of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3]
Signaling Pathway: PROTAC-mediated Protein Degradation
The mechanism of action for a PROTAC like ARV-771, which utilizes (S,R,S)-AHPC-Me as its VHL ligand, involves the hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Experimental Protocols
Synthesis of ARV-771 using this compound
This protocol outlines the final coupling step in the synthesis of ARV-771. A detailed, step-by-step synthesis for this compound is not publicly available in the searched literature, however, it can be procured from various chemical suppliers.
Materials:
-
This compound
-
Appropriate BET-binding moiety with a linker terminating in a carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the BET-binding moiety-linker construct, this compound, and DIPEA in anhydrous DMF.
-
Cool the mixture to 0°C.
-
Add HATU to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for approximately 20 minutes.
-
Monitor the reaction completion using LC-MS.
-
Once complete, partition the mixture between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by preparative HPLC to yield ARV-771.
Western Blot for BET Protein Degradation
This protocol is for assessing the degradation of BET proteins (BRD2, BRD3, and BRD4) in castration-resistant prostate cancer (CRPC) cell lines (e.g., 22Rv1, VCaP) following treatment with ARV-771.[8]
Materials:
-
CRPC cell lines
-
ARV-771
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-BRD2, Anti-BRD3, Anti-BRD4, and a loading control (e.g., Anti-GAPDH or Anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed CRPC cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of ARV-771 for the desired time (e.g., 16 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
c-MYC ELISA
This protocol measures the suppression of the downstream effector c-MYC in response to BET protein degradation by ARV-771.[8]
Materials:
-
CRPC cell lines (e.g., 22Rv1)
-
ARV-771
-
Human c-MYC ELISA Kit (e.g., from RayBiotech or Abcam)[9][10]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with a serial dilution of ARV-771 for a specified time (e.g., 16 hours).[8]
-
Lyse the cells according to the ELISA kit manufacturer's instructions.
-
Perform the ELISA by adding standards and cell lysates to the antibody-coated plate.
-
Add the detection antibody, followed by the HRP-conjugate and substrate.
-
Stop the reaction and measure the absorbance at 450 nm using a plate reader.
-
Calculate the c-MYC concentration based on the standard curve.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of ARV-771 on the viability of CRPC cell lines.
Materials:
-
CRPC cell lines
-
ARV-771
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with a serial dilution of ARV-771 for a specified time (e.g., 72 hours).[8]
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability relative to vehicle-treated control cells.
Conclusion
This compound is a fundamental tool for researchers engaged in the development of PROTACs. Its high affinity for the VHL E3 ligase enables the creation of potent and selective protein degraders like ARV-771. The experimental protocols provided herein offer a framework for the synthesis and evaluation of such compounds, facilitating further advancements in the field of targeted protein degradation.
References
- 1. a2bchem.com [a2bchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chemscene.com [chemscene.com]
- 7. Synthonix, Inc > Building Blocks > 1948273-02-6 | (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide [synthonix.com]
- 8. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
- 10. content.abcam.com [content.abcam.com]
(S,R,S)-AHPC-Me Hydrochloride: An In-Depth Technical Guide to its Role in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them. This technology utilizes heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A critical component in the design of many potent and selective PROTACs is the E3 ligase ligand. This technical guide focuses on the pivotal role of (S,R,S)-AHPC-Me hydrochloride , a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase, in the development of next-generation protein degraders.
This compound serves as a cornerstone for the construction of VHL-recruiting PROTACs, enabling the degradation of a wide array of protein targets. Its favorable stereochemistry and chemical properties have made it a preferred building block for researchers in the field. This guide will delve into the mechanism of action, provide a comprehensive summary of its application in notable PROTACs, detail key experimental protocols for their evaluation, and present visual workflows and pathways to facilitate a deeper understanding of its function.
The Core Role of this compound in PROTACs
This compound is a synthetic molecule that mimics the endogenous substrate of the VHL E3 ligase complex.[1][2][3][4] By incorporating this ligand into a PROTAC, the molecule can effectively hijack the VHL E3 ligase machinery. The PROTAC then acts as a bridge, bringing the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.
The stereochemistry of the AHPC core is crucial for its binding to VHL and subsequent activity. The (S,R,S) configuration has been identified as the active diastereomer, while other isomers, such as the (S,S,S) form, serve as inactive controls in experiments.
Data Presentation: Quantitative Analysis of this compound-Based PROTACs
The efficacy of PROTACs is quantified by several key parameters, including their binding affinity to the target protein and the E3 ligase, and their ability to induce degradation of the target protein. The following tables summarize the quantitative data for prominent PROTACs that utilize this compound as the VHL ligand.
Table 1: In Vitro Degradation and Binding Data of ARV-771
ARV-771 is a well-characterized PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) and utilizes this compound.[1][2][3][4][5][6][7][8]
| Parameter | BRD2 | BRD3 | BRD4 | Cell Line | Reference(s) |
| DC50 | <5 nM | <5 nM | <5 nM | 22Rv1 (Prostate Cancer) | [8] |
| Dmax | >90% | >90% | >90% | 22Rv1 (Prostate Cancer) | [1] |
| Binding Affinity (Kd) | 34 nM (BD1), 4.7 nM (BD2) | 8.3 nM (BD1), 7.6 nM (BD2) | 9.6 nM (BD1), 7.6 nM (BD2) | N/A | [5][9] |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: In Vivo Pharmacokinetic and Efficacy Data of ARV-771
| Parameter | Value | Species | Model | Reference(s) |
| Administration Route | Subcutaneous | Mouse | 22Rv1 Xenograft | [1] |
| Dosing | 10 mg/kg, daily | Mouse | 22Rv1 Xenograft | [1] |
| Tumor Growth Inhibition | Regression | Mouse | 22Rv1 Xenograft | [1] |
| Cmax (10 mg/kg, SC) | ~1 µM | Mouse | N/A | [1] |
| Tmax (10 mg/kg, SC) | ~4 hours | Mouse | N/A | [1] |
| Half-life (t1/2) | Not explicitly stated | Mouse | N/A | [1] |
Experimental Protocols
The development and characterization of PROTACs require a suite of robust experimental assays. Below are detailed methodologies for key experiments.
Target Protein Degradation Assay (Western Blot)
Objective: To quantify the reduction in the level of the target protein following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cancer cell line) at a suitable density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Cell Viability Assay
Objective: To assess the functional consequence of target protein degradation on cell proliferation and viability.
Methodology (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Plating:
-
Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC for 48-72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ATP, which is an indicator of metabolically active cells.
-
Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Ternary Complex Formation Assays
Objective: To confirm the formation of the Target Protein-PROTAC-E3 Ligase ternary complex, which is essential for degradation.
Methods:
-
Surface Plasmon Resonance (SPR): Provides real-time kinetics and affinity data of the interactions.
-
Isothermal Titration Calorimetry (ITC): Measures the heat changes upon binding to determine thermodynamic parameters.
-
Biolayer Interferometry (BLI): Another label-free technology to measure biomolecular interactions.
-
NanoBRET™ Assay: A live-cell proximity-based assay to monitor protein-protein interactions.
General Workflow for a Biochemical Ternary Complex Assay (e.g., SPR):
-
Immobilize the E3 ligase (e.g., VHL complex) on a sensor chip.
-
Inject the target protein alone to confirm no direct interaction.
-
Inject the PROTAC alone to determine its binary binding affinity to the E3 ligase.
-
Inject a pre-incubated mixture of the target protein and the PROTAC over the E3 ligase surface to measure the formation of the ternary complex.
-
Analyze the sensorgrams to determine the binding kinetics and affinity of the ternary complex.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western Blot analysis.
Caption: Logical flow of PROTAC-induced degradation.
Conclusion
This compound has proven to be an indispensable tool in the advancement of PROTAC technology. Its high affinity and specificity for the VHL E3 ligase have enabled the development of potent and selective protein degraders for a multitude of high-value therapeutic targets. The well-characterized PROTAC ARV-771 serves as a prime example of the successful application of this VHL ligand, demonstrating robust in vitro and in vivo activity against BET proteins.
This technical guide provides a foundational understanding of the role of this compound, supported by quantitative data and detailed experimental protocols. As the field of targeted protein degradation continues to expand, the principles and methodologies outlined herein will serve as a valuable resource for researchers dedicated to the design and development of novel PROTAC-based therapeutics. The continued exploration of PROTACs built upon the (S,R,S)-AHPC-Me scaffold holds immense promise for addressing a wide range of diseases with previously undruggable targets.
References
- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
The Advent and Evolution of AHPC-based VHL Ligands: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic recruitment of the von Hippel-Lindau (VHL) E3 ubiquitin ligase has become a cornerstone of targeted protein degradation, a revolutionary therapeutic modality. Central to this approach is the development of potent and specific small molecule ligands that can hijack the VHL machinery. This technical guide provides an in-depth exploration of the discovery and history of a pivotal class of these molecules: the (S,R,S)-α-hydroxy-γ-(1,4-dioxan-2-yl)propylcarbamoyl (AHPC)-based VHL ligands. We will delve into their evolution, quantitative binding and degradation data, and the detailed experimental protocols used for their characterization.
From Hypoxia-Inducible Factor to Potent Small Molecules: A Historical Perspective
The journey to potent, non-peptidic VHL ligands began with the study of the natural interaction between VHL and the Hypoxia-Inducible Factor-1α (HIF-1α).[1][2][3] Under normal oxygen conditions (normoxia), specific proline residues on HIF-1α are hydroxylated by prolyl hydroxylase domain-containing enzymes (PHDs).[2][4] This post-translational modification creates a binding motif that is recognized by the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[1][2][4][5]
Initial efforts to develop VHL ligands were focused on mimicking the hydroxylated HIF-1α peptide.[5] However, the peptide nature of these early ligands resulted in poor cell permeability and limited their therapeutic potential.[6] A significant breakthrough came with the structure-guided design of small-molecule mimetics. The seminal work from the laboratories of Crews and Ciulli, among others, led to the development of the first potent and cell-permeable VHL ligands.[1][2][3]
The core of many of these early and subsequent VHL ligands is a hydroxyproline scaffold, which effectively mimics the key interactions of the hydroxylated proline of HIF-1α with the VHL binding pocket.[5][6] Further optimization and structure-activity relationship (SAR) studies led to the emergence of the highly potent (S,R,S)-AHPC scaffold.[7][8] Notable examples of AHPC-based VHL ligands include VH032 and its derivatives, which have become widely adopted for the development of Proteolysis Targeting Chimeras (PROTACs).[9][10][11] PROTACs are heterobifunctional molecules that consist of a ligand for an E3 ligase (like an AHPC-based VHL ligand), a linker, and a ligand for a target protein of interest, thereby inducing the degradation of the target protein.[1][12]
Quantitative Assessment of AHPC-based VHL Ligands and Derived PROTACs
The efficacy of AHPC-based VHL ligands and the PROTACs derived from them is determined through rigorous quantitative analysis. Key parameters include the binding affinity of the ligand for VHL and the degradation efficiency of the resulting PROTAC.
VHL Ligand Binding Affinity
The binding affinity of AHPC-based ligands to the VHL protein is a critical determinant of their utility. This is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. Various biophysical techniques are employed to measure these values, providing a standardized basis for comparing different ligands.
| Ligand | Binding Affinity (Kd/IC50) to VHL | Assay Method | Reference |
| VH298 | < 40 nM (Kd) | Fluorescence Polarization (FP) & Surface Plasmon Resonance (SPR) | [7][8][13] |
| Compound 30 (VH298 analog) | < 40 nM (Kd) | Fluorescence Polarization (FP) & Surface Plasmon Resonance (SPR) | [7][8][13] |
| VH032-based ligands | 29 nM - 171 nM (Kd) | Surface Plasmon Resonance (SPR) | [4] |
PROTAC-mediated Protein Degradation
The ultimate measure of an AHPC-based VHL ligand's effectiveness within a PROTAC is its ability to induce the degradation of the target protein. This is quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[14]
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARD-61 | Androgen Receptor | LNCaP | 7.2 nM | Not Reported | [15] |
| ARD-61 | Androgen Receptor | VCaP | 1.0 nM | Not Reported | [15] |
| DT2216 | BCL-XL | MOLT-4 | 63 nM | 90.8% | [15] |
| Compound 68 | EGFR L858R | HCC-827 | 5.0 nM | Not Reported | [15] |
| Compound 68 | EGFR L858R | H3255 | 3.3 nM | Not Reported | [15] |
| IRAK4 Degrader 53 | IRAK4 | PBMC | 151 nM | Not Reported | [15] |
| GMB-475 | BCR-ABL1 | Ba/F3 | 1.11 µM (IC50) | Not Reported | [11] |
| HDAC PROTAC 22 | HDAC3 | HCT116 | 0.44 µM | 77% | [16] |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | AGS | 7.49 nM | >95% | [17] |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | SNU-1 | 19.77 nM | Not Reported | [17] |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | HPAF-II | 52.96 nM | Not Reported | [17] |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | PANC 04.03 | 87.8 nM | Not Reported | [17] |
Core Experimental Protocols
The characterization of AHPC-based VHL ligands and their corresponding PROTACs relies on a suite of well-established experimental protocols. The following sections provide detailed methodologies for key assays.
VHL Binding Assays
This is a competitive binding assay that measures the displacement of a fluorescently labeled VHL ligand by a test compound.[18][19]
-
Materials:
-
Recombinant VHL protein complex (e.g., VHL/ElonginB/ElonginC).[18]
-
Fluorescently labeled VHL ligand (tracer), e.g., BDY FL VH032.[18]
-
Test compound (AHPC-based ligand).
-
Assay buffer (e.g., VHL Assay Buffer (FP)).[18]
-
Black, low-volume 384-well plates.[20]
-
Plate reader with fluorescence polarization capabilities.[18]
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the VHL protein complex to each well.
-
Add the fluorescent tracer to each well.
-
Include controls: "Blank" (buffer only), "Negative control" (VHL and tracer, no test compound), and "Positive control" (a known VHL inhibitor).[18]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium, protected from light.[18]
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 528 nm) filters.[18][20]
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Plot the change in fluorescence polarization against the logarithm of the test compound concentration.
-
Fit the data to a suitable model (e.g., a four-parameter logistic equation) to calculate the IC50 value.
-
SPR is a label-free technique that measures the binding of an analyte (e.g., VHL ligand) to a ligand (e.g., immobilized VHL protein) in real-time.[21][22][23][24]
-
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Recombinant VHL protein complex.
-
Test compound (AHPC-based ligand).
-
Running buffer (e.g., HBS-EP+).
-
Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine).
-
-
Procedure:
-
Ligand Immobilization: Covalently immobilize the VHL protein complex onto the sensor chip surface using standard amine coupling chemistry.[22] A control flow cell should be prepared with a mock immobilization.
-
Analyte Binding: Prepare a series of dilutions of the test compound in running buffer.
-
Inject the test compound dilutions over the sensor and control flow cells at a constant flow rate.[22]
-
Monitor the change in response units (RU) in real-time during the association and dissociation phases.
-
Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.[23]
-
-
Data Analysis:
-
Subtract the response from the control flow cell from the active flow cell to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[25][26][27][28][29]
-
Materials:
-
Isothermal titration calorimeter.
-
Highly purified and concentrated VHL protein complex.
-
Highly purified and concentrated test compound.
-
Dialysis buffer.
-
-
Procedure:
-
Sample Preparation: Dialyze the VHL protein extensively against the ITC buffer. Dissolve the test compound in the final dialysis buffer. Degas both solutions before use.[25][27]
-
Titration: Load the VHL protein into the sample cell and the test compound into the injection syringe.
-
Perform a series of small, sequential injections of the test compound into the sample cell while monitoring the heat change.[25]
-
Control Experiment: Perform a control titration by injecting the test compound into the buffer alone to measure the heat of dilution.[26]
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[26]
-
Ternary Complex Formation Assay: NanoBRET™
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is essential for protein degradation. The NanoBRET™ assay allows for the real-time detection of this complex in living cells.[30][31][32][33][34]
-
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid encoding the target protein fused to NanoLuc® luciferase (energy donor).
-
Plasmid encoding the E3 ligase component (e.g., VHL) fused to HaloTag® (energy acceptor).[32]
-
Transfection reagent.
-
NanoBRET™ Nano-Glo® substrate and HaloTag® ligand.
-
PROTAC of interest.
-
White, opaque 96- or 384-well plates.
-
Luminometer capable of measuring BRET signals.
-
-
Procedure:
-
Co-transfect cells with the NanoLuc®-target protein and HaloTag®-VHL plasmids.
-
Plate the transfected cells into the assay plate and allow them to adhere.
-
Label the HaloTag®-VHL fusion protein with the fluorescent HaloTag® ligand.
-
Treat the cells with serial dilutions of the PROTAC.
-
Add the NanoBRET™ Nano-Glo® substrate.
-
Measure the luminescence at two wavelengths (donor and acceptor emission).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to generate a dose-response curve, from which parameters like EC50 for ternary complex formation can be derived.
-
Protein Degradation Assay: Western Blotting
Western blotting is a widely used technique to quantify the reduction in the level of a target protein following PROTAC treatment.[14][35][36]
-
Materials:
-
Cell line of interest.
-
PROTAC of interest and vehicle control (e.g., DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a dose range of the PROTAC or vehicle control for a specified time (e.g., 24 hours).[14]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[14]
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane.[14]
-
Immunoblotting:
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[14]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[14]
-
Visualizing the Core Concepts
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the key pathways and workflows.
Caption: VHL signaling pathway in normoxia and hypoxia.
Caption: General experimental workflow for PROTAC characterization.
Caption: Logical evolution of AHPC-based VHL ligands.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Review on VHL ligands – Ciulli Laboratory [sites.dundee.ac.uk]
- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Expanding the Structural Diversity at the Phenylene Core of Ligands for the von Hippel-Lindau E3 Ubiquitin Ligase: Development of Highly Potent Hypoxia-Inducible Factor-1α Stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. rsc.org [rsc.org]
- 21. path.ox.ac.uk [path.ox.ac.uk]
- 22. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 23. nicoyalife.com [nicoyalife.com]
- 24. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 25. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 26. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 27. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 28. zaguan.unizar.es [zaguan.unizar.es]
- 29. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 30. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.sg]
- 31. bmglabtech.com [bmglabtech.com]
- 32. Ternary Complex Formation [worldwide.promega.com]
- 33. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 35. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 36. academic.oup.com [academic.oup.com]
(S,R,S)-AHPC-Me Hydrochloride: An In-Depth Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits a specific E3 ubiquitin ligase to the target protein, initiating its ubiquitination and subsequent degradation by the proteasome.
(S,R,S)-AHPC-Me hydrochloride is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most widely utilized E3 ligases in PROTAC design. Its favorable properties have made it a valuable building block for the synthesis of potent and selective protein degraders. This technical guide provides a comprehensive overview of this compound, its application in the well-characterized BET degrader ARV-771, and detailed experimental protocols for its evaluation.
Core Concepts of this compound in PROTAC Technology
This compound serves as the VHL-binding moiety in PROTACs. Its primary function is to engage the VHL E3 ligase complex, bringing it into proximity with a target protein that is bound by the other end of the PROTAC molecule. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.
The PROTAC ARV-771 is a prime example of the successful application of a VHL ligand derived from (S,R,S)-AHPC-Me. ARV-771 targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are critical regulators of gene expression and are implicated in various cancers, including castration-resistant prostate cancer (CRPC).
Quantitative Data
The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, and to promote the degradation of the target protein. The following tables summarize the key quantitative data for the PROTAC ARV-771, which incorporates a VHL ligand synthesized from this compound.
| Parameter | Target | Value (nM) | Assay | Reference |
| Binding Affinity (Kd) | BRD2 (BD1) | 34 | Not Specified | [1] |
| BRD2 (BD2) | 4.7 | Not Specified | [1] | |
| BRD3 (BD1) | 8.3 | Not Specified | [1] | |
| BRD3 (BD2) | 7.6 | Not Specified | [1] | |
| BRD4 (BD1) | 9.6 | Not Specified | [1] | |
| BRD4 (BD2) | 7.6 | Not Specified | [1] |
Table 1: Binding Affinity of ARV-771 for BET Bromodomains. This table outlines the dissociation constants (Kd) of ARV-771 for the individual bromodomains of the BET family proteins. Lower Kd values indicate stronger binding.
| Parameter | Cell Line | Target | Value (nM) | Assay | Reference |
| Degradation (DC50) | 22Rv1 (CRPC) | BRD2/3/4 | < 5 | Western Blot | [2][3] |
| VCaP (CRPC) | BRD2/3/4 | < 5 | Western Blot | [3] | |
| LnCaP95 (CRPC) | BRD2/3/4 | < 5 | Western Blot | [3] | |
| Overall | BET Proteins | < 1 | Not Specified | [4][5] |
Table 2: Degradation Efficiency of ARV-771. This table presents the half-maximal degradation concentration (DC50) of ARV-771 for BET proteins in various castration-resistant prostate cancer (CRPC) cell lines. A lower DC50 value indicates greater potency in inducing protein degradation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating a PROTAC such as ARV-771.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of PROTACs utilizing this compound.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.[6]
Materials:
-
Cell culture reagents and appropriate cell line (e.g., 22Rv1 for BET degraders)
-
PROTAC compound (e.g., ARV-771) and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis and Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.[6]
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values using a non-linear regression curve fit.[6]
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in cells.[7]
Materials:
-
Cell line expressing the target protein and E3 ligase
-
PROTAC compound and vehicle control
-
Proteasome inhibitor (e.g., MG132)
-
Non-denaturing lysis buffer with protease inhibitors
-
Antibody for immunoprecipitation (e.g., anti-VHL) and a control IgG
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Reagents for western blotting
Procedure:
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Washing and Elution:
-
Western Blot Analysis:
-
Perform western blotting on the eluted samples and an input control.
-
Probe the membrane with primary antibodies against the target protein and VHL to detect their co-immunoprecipitation.[7]
-
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC in a cell-free system.
Materials:
-
Recombinant His-tagged target protein
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex (e.g., VHL complex)
-
PROTAC compound
-
Ubiquitin and ATP
-
Ubiquitination reaction buffer
-
Reagents for western blotting, including an anti-ubiquitin antibody
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the recombinant E1, E2, E3 ligase, target protein, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Add the PROTAC at various concentrations or a vehicle control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
-
Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
Perform western blotting on the reaction products.
-
Probe the membrane with an antibody against the target protein to observe the appearance of higher molecular weight bands corresponding to ubiquitinated protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.
-
Conclusion
This compound is a cornerstone VHL ligand in the development of PROTACs for targeted protein degradation. Its successful incorporation into degraders like ARV-771 highlights its utility in creating potent and selective therapeutics. This technical guide provides researchers with the essential quantitative data, conceptual frameworks, and detailed experimental protocols necessary to effectively utilize and evaluate this compound-based PROTACs in their drug discovery and development endeavors. The methodologies outlined herein will facilitate the robust characterization of novel degraders and contribute to the advancement of this transformative therapeutic modality.
References
Unveiling the Mechanism of E3 Ligase Recruitment by (S,R,S)-AHPC-Me: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of (S,R,S)-AHPC-Me in recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a cornerstone of the rapidly advancing field of targeted protein degradation. As a key component of many Proteolysis Targeting Chimeras (PROTACs), understanding the precise mechanism of action, binding affinities, and experimental methodologies associated with (S,R,S)-AHPC-Me is paramount for the rational design and development of novel therapeutics. This document provides a comprehensive overview of the core principles, quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Core Concept: Hijacking the Ubiquitin-Proteasome System
(S,R,S)-AHPC-Me is a potent E3 ligase ligand, specifically designed to engage the VHL protein.[1][2] VHL is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex, which also comprises Elongin B, Elongin C, Cullin 2, and Rbx1. In its native function, this complex targets the alpha subunit of hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions.[3]
PROTACs are heterobifunctional molecules that capitalize on this cellular machinery. They consist of a ligand that binds to the target protein of interest, a linker, and an E3 ligase-recruiting ligand, such as (S,R,S)-AHPC-Me. By simultaneously binding to both the target protein and the E3 ligase, the PROTAC forms a ternary complex, bringing the target into close proximity with the E3 ligase machinery. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target is then recognized and degraded by the 26S proteasome, effectively eliminating it from the cell.
A notable example of a PROTAC utilizing (S,R,S)-AHPC-Me is ARV-771, which targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) for degradation.[1][2] The degradation of BET proteins has shown significant therapeutic potential in various cancers, including castration-resistant prostate cancer (CRPC).
Quantitative Data Summary
The following tables summarize the key quantitative data associated with (S,R,S)-AHPC-Me and its application in the PROTAC ARV-771.
| Ligand/Compound | Target | Binding Affinity (Kd) | Reference |
| (S,R,S)-AHPC-Me analog | VHL | 145 µM | [4] (Value for a closely related VHL ligand) |
| VHL-IN-1 | VHL | 37 nM | [5] |
| VH298 | VHL:HIF-α | 80-90 nM | [5] |
| VHL Ligand 14 | VHL | IC50 = 196 nM | [5] |
| VL285 | VHL | IC50 = 0.34 µM | [5] |
| PROTAC | Target Proteins | Degradation (DC50) | Cell Line | Reference |
| ARV-771 | BET proteins | <1 nM | CRPC | [1][2] |
Signaling Pathways
The recruitment of the VHL E3 ligase by (S,R,S)-AHPC-Me-containing PROTACs, such as ARV-771, leads to the degradation of BET proteins, which in turn modulates critical downstream signaling pathways implicated in cancer progression.
BET Protein Degradation and Downstream Effects
Caption: Mechanism of BET protein degradation by an (S,R,S)-AHPC-Me-based PROTAC and its impact on downstream signaling.
The degradation of BET proteins, which act as epigenetic readers and transcriptional co-activators, leads to the downregulation of key oncogenes, most notably c-Myc.[6][7] BET proteins are known to occupy the promoter and enhancer regions of the MYC gene, and their removal leads to a rapid decrease in MYC transcription.[7] This, in turn, results in cell cycle arrest and apoptosis in cancer cells that are dependent on c-Myc for their proliferation and survival.[6]
Furthermore, in the context of prostate cancer, BET proteins are critical co-regulators of the androgen receptor (AR).[8][9] By degrading BET proteins, PROTACs like ARV-771 can effectively inhibit AR signaling, a key driver of prostate cancer progression.[8] This dual mechanism of action, targeting both c-Myc and AR signaling, makes BET protein degradation a highly attractive therapeutic strategy.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the recruitment of the VHL E3 ligase by (S,R,S)-AHPC-Me and to assess the downstream consequences of target protein degradation.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction between (S,R,S)-AHPC-Me and the VHL E3 ligase complex.[10][11][12][13]
Materials:
-
Purified VHL-ElonginB-ElonginC (VCB) complex
-
(S,R,S)-AHPC-Me
-
ITC instrument (e.g., Malvern MicroCal iTC200)
-
ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 2 mM TCEP), degassed
-
Syringe for ligand injection
-
Sample cell
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the VCB complex against the ITC buffer to ensure buffer matching.
-
Dissolve (S,R,S)-AHPC-Me in the final dialysis buffer.
-
Accurately determine the concentrations of both the VCB complex and (S,R,S)-AHPC-Me.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the reference power and stirring speed.
-
-
Loading:
-
Load the VCB complex into the sample cell (typically at a concentration of 10-50 µM).
-
Load the (S,R,S)-AHPC-Me solution into the injection syringe (typically at a 10-fold higher concentration than the VCB complex).
-
-
Titration:
-
Perform a series of small injections (e.g., 1-2 µL) of the (S,R,S)-AHPC-Me solution into the sample cell containing the VCB complex.
-
Allow the system to reach equilibrium after each injection, measuring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, ΔH, and n.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Fluorescence Polarization (FP) Assay for Competitive Binding Analysis
FP is a solution-based technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein.[14][15][16][17][18] It can be used in a competitive format to determine the binding affinity of unlabeled ligands like (S,R,S)-AHPC-Me.
Materials:
-
Purified VCB complex
-
Fluorescently labeled VHL ligand (tracer), e.g., a fluorescein-labeled HIF-1α peptide
-
(S,R,S)-AHPC-Me
-
FP assay buffer (e.g., 100 mM potassium phosphate pH 7.4, 100 mM NaCl, 0.05% Pluronic F-68)
-
Microplate reader with FP capabilities
-
Black, low-volume 384-well plates
Protocol:
-
Tracer Binding:
-
Determine the Kd of the fluorescent tracer for the VCB complex by titrating the VCB complex against a fixed concentration of the tracer.
-
-
Competitive Binding Assay:
-
Prepare a series of dilutions of the competitor, (S,R,S)-AHPC-Me.
-
In the wells of a microplate, add a fixed concentration of the VCB complex and the fluorescent tracer (typically at a concentration close to its Kd).
-
Add the different concentrations of (S,R,S)-AHPC-Me to the wells.
-
Include controls for no protein (minimum polarization) and no competitor (maximum polarization).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the competitor concentration.
-
Fit the data to a competitive binding equation to determine the IC50 of (S,R,S)-AHPC-Me.
-
Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.
-
Caption: Workflow for a competitive Fluorescence Polarization (FP) assay.
Western Blotting for Target Protein Degradation
Western blotting is a standard technique to detect and quantify the levels of a specific protein in a complex mixture, such as a cell lysate.[19][20][21][22] It is essential for confirming the degradation of target proteins, such as BET proteins, following treatment with a PROTAC.
Materials:
-
Cell line of interest (e.g., a CRPC cell line)
-
PROTAC of interest (e.g., ARV-771)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of the PROTAC for a specified time.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Re-probe the membrane with a primary antibody for a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of protein degradation.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting the von Hippel–Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 16. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 19. origene.com [origene.com]
- 20. protocols.io [protocols.io]
- 21. bio-rad.com [bio-rad.com]
- 22. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using (S,R,S)-AHPC-Me Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. (S,R,S)-AHPC-Me hydrochloride is a widely used, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, making it a critical building block in the synthesis of VHL-recruiting PROTACs.[1][2]
This document provides detailed application notes and protocols for the synthesis of PROTACs using this compound. We will use the synthesis of ARV-771, a potent BET (Bromodomain and Extra-Terminal) protein degrader, as a primary example. ARV-771 has demonstrated significant efficacy in preclinical models of castration-resistant prostate cancer by degrading BRD2, BRD3, and BRD4 proteins with a half-maximal degradation concentration (DC50) of less than 1 nM.[1][3][4][5][6]
PROTAC Mechanism of Action
The fundamental principle of PROTAC action is to induce proximity between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Caption: General mechanism of action for a VHL-based PROTAC.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a multi-step process, beginning with the synthesis of the protein of interest (POI) ligand and the linker, followed by their conjugation to the VHL ligand. Below is a detailed protocol for the synthesis of ARV-771, a BET degrader.
Synthesis of ARV-771
The synthesis of ARV-771 involves the coupling of a BET-binding moiety, a linker, and the (S,R,S)-AHPC-Me VHL ligand. The following is a representative synthetic scheme.
Caption: General workflow for the synthesis of ARV-771.
Materials:
-
This compound
-
BET bromodomain ligand with a suitable linker attachment point (e.g., a carboxylic acid)
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvents: Anhydrous DMF (Dimethylformamide), DCM (Dichloromethane)
-
Purification: Reverse-phase preparative HPLC
-
Analytical instruments: NMR spectrometer, LC-MS system
Protocol:
-
Preparation of the BET Ligand-Linker Intermediate: The synthesis of the BET ligand with an appropriate linker is the initial step. For ARV-771, a derivative of the BET inhibitor OTX015 is functionalized with a linker containing a terminal carboxylic acid. The specific details of this multi-step synthesis can be found in the supplementary information of Raina et al., 2016.[3]
-
Coupling Reaction:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the BET ligand-linker intermediate (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC, ARV-771.
-
-
Characterization:
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
Data Presentation
The following tables summarize the key quantitative data for ARV-771 and other PROTACs synthesized using this compound.
Table 1: Physicochemical and Pharmacokinetic Properties of ARV-771
| Property | Value | Reference |
| Molecular Weight | 986.65 g/mol | [7] |
| Formula | C49H60ClN9O7S2 | [7] |
| Purity | ≥98% (HPLC) | [7] |
| Solubility in DMSO | 100 mM | [7] |
Table 2: Biological Activity of ARV-771
| Parameter | Cell Line | Value | Reference |
| BET Degradation (DC50) | 22Rv1 (Prostate Cancer) | < 1 nM | [1][3] |
| c-MYC Inhibition (IC50) | 22Rv1 (Prostate Cancer) | < 1 nM | [6] |
| Binding Affinity (Kd) | BRD2(1) | 34 nM | [5] |
| BRD2(2) | 4.7 nM | [5] | |
| BRD3(1) | 8.3 nM | [5] | |
| BRD3(2) | 7.6 nM | [5] | |
| BRD4(1) | 9.6 nM | [5] | |
| BRD4(2) | 7.6 nM | [5] |
Downstream Signaling Pathway of BET Protein Degradation
Degradation of BET proteins, particularly BRD4, by ARV-771 leads to the downregulation of key oncogenes such as c-MYC and subsequently induces apoptosis in cancer cells.
Caption: Downstream effects of BRD4 degradation by ARV-771.
Conclusion
This compound is a cornerstone for the development of VHL-recruiting PROTACs. The synthesis of potent degraders like ARV-771 highlights the potential of this chemical entity in targeted protein degradation. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and chemical biology, enabling the design and synthesis of novel PROTACs for a wide range of therapeutic targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of VHL-recruiting STING PROTACs that suppress innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,R,S)-AHPC-Me Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of (S,R,S)-AHPC-Me hydrochloride, a potent E3 ubiquitin ligase ligand, in various in vitro assays. This document outlines its mechanism of action, presents quantitative binding data for related compounds, and offers detailed experimental protocols for key assays to assess its engagement with the von Hippel-Lindau (VHL) protein.
Introduction
This compound is a synthetic ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1] It is a derivative of the well-characterized VHL ligand VH032.[2] This compound is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of specific target proteins.[1] By recruiting the VHL complex to a target protein, PROTACs mediate the ubiquitination and subsequent proteasomal degradation of that protein. This compound has been utilized in the synthesis of potent PROTACs, such as ARV-771, which effectively degrades BET proteins in cancer cells.[1][3]
Mechanism of Action
This compound functions by mimicking the endogenous hypoxia-inducible factor-1 alpha (HIF-1α) binding to VHL. Under normoxic conditions, HIF-1α is hydroxylated on proline residues, creating a binding site for VHL. This interaction leads to the ubiquitination and degradation of HIF-1α. This compound competitively binds to the same pocket on VHL, making it an effective tool to hijack the VHL E3 ligase machinery for targeted protein degradation when incorporated into a PROTAC.
PROTAC-mediated protein degradation pathway.
Quantitative Data
| Ligand/Compound | Assay Method | Binding Affinity (Kd) | Binding Affinity (IC50) | Reference(s) |
| VH032 | Isothermal Titration Calorimetry (ITC) | 185 nM | - | [2] |
| VH032 | TR-FRET | - | 77.8 nM | [4] |
| VH298 | TR-FRET | - | 44.0 nM | [4] |
| BODIPY FL VH032 | TR-FRET | 3.01 nM | - | [5][6] |
| Me-VH032 amine | TR-FRET | - | 7.9 µM | [4] |
Experimental Protocols
Detailed methodologies for key in vitro assays to characterize the interaction of this compound with the VHL protein are provided below. These protocols are based on established methods for analogous VHL ligands and may require optimization for specific experimental conditions.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by this compound.
TR-FRET assay workflow.
Materials:
-
Recombinant human VHL-ElonginB-ElonginC (VBC) complex, GST-tagged
-
Terbium (Tb)-labeled anti-GST antibody
-
BODIPY FL VH032 (Fluorescent Tracer)[5]
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well low-volume, black assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer. The final concentration in the assay will typically range from low nanomolar to high micromolar.
-
Reaction Setup:
-
Add 5 µL of the diluted this compound or control (DMSO vehicle) to the wells of a 384-well plate.
-
Prepare a master mix containing GST-VBC complex (final concentration ~2 nM), Tb-anti-GST antibody (final concentration ~2 nM), and BODIPY FL VH032 (final concentration ~10-20 nM) in Assay Buffer.[5]
-
Add 15 µL of the master mix to each well.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes, protected from light.[4]
-
Measurement: Read the plate on a TR-FRET compatible plate reader. Excite at ~340 nm and measure emission at the donor wavelength (~490 nm) and the acceptor wavelength (~520 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Assay
This assay measures the change in polarization of a fluorescently labeled VHL ligand upon displacement by this compound.
Materials:
-
Recombinant human VBC complex
-
BODIPY FL VH032 (Fluorescent Tracer)[7]
-
This compound
-
FP Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20
-
384-well low-volume, black assay plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in FP Assay Buffer.
-
Reaction Setup:
-
Add 10 µL of the diluted this compound or control to the wells of a 384-well plate.
-
Prepare a master mix containing the VBC complex (final concentration ~20-50 nM) and BODIPY FL VH032 (final concentration ~5-10 nM) in FP Assay Buffer. The optimal concentrations should be determined empirically.[5]
-
Add 10 µL of the master mix to each well.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence polarization (mP) using a plate reader with appropriate excitation (~485 nm) and emission (~528 nm) filters for the BODIPY FL fluorophore.[8]
-
Data Analysis: Plot the mP values against the logarithm of the compound concentration. Fit the data to a competitive binding model to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of this compound with VHL in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Cellular Thermal Shift Assay (CETSA) workflow.
Materials:
-
Cell line expressing VHL (e.g., HeLa or a relevant cancer cell line)
-
This compound
-
Cell culture medium and reagents
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease inhibitors
-
Antibodies: primary antibody against VHL, HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with a high concentration of this compound (e.g., 10-100 µM) or vehicle (DMSO) for 1-2 hours in serum-free media.[9]
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 37°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting:
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for VHL.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for VHL at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble VHL relative to the non-heated control against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,R,S)-AHPC-Me Hydrochloride in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (S,R,S)-AHPC-Me hydrochloride in cell culture experiments. This compound serves as a crucial component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), particularly those that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. A prime example of such a PROTAC is ARV-771, a potent degrader of Bromodomain and Extra-Terminal (BET) proteins.
Mechanism of Action
This compound is a VHL ligand.[1] When incorporated into a PROTAC molecule like ARV-771, it facilitates the recruitment of the VHL E3 ubiquitin ligase complex.[1][2] PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a second ligand that engages an E3 ubiquitin ligase, and a linker connecting the two.[3] The PROTAC simultaneously binds to the target protein (e.g., a BET protein) and the VHL E3 ligase, forming a ternary complex.[4] This proximity induces the ubiquitination of the target protein by the E3 ligase, marking it for degradation by the 26S proteasome.[3] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.
Quantitative Data Summary
The efficacy of PROTACs synthesized using this compound, such as ARV-771, is typically assessed by measuring the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) for cell viability.
Table 1: In Vitro Degradation (DC50) of BET Proteins by ARV-771
| Cell Line | Target Protein(s) | DC50 (nM) | Incubation Time (hours) | Reference |
| 22Rv1 (Prostate Cancer) | BRD2/3/4 | < 5 | 16 | [5] |
| VCaP (Prostate Cancer) | BRD2/3/4 | < 5 | 16 | [5] |
| LNCaP95 (Prostate Cancer) | BRD2/3/4 | < 5 | 16 | [5] |
| Castration-Resistant Prostate Cancer (CRPC) cells | BET proteins | < 1 | Not Specified | [2][6] |
| HepG2 (Hepatocellular Carcinoma) | BRD2/3/4 | ~100 | 24 | [7] |
| Hep3B (Hepatocellular Carcinoma) | BRD2/3/4 | ~100 | 24 | [7] |
Table 2: Anti-proliferative Activity (IC50) of ARV-771
| Cell Line | IC50 (nM) | Incubation Time (hours) | Assay | Reference |
| 22Rv1 (Prostate Cancer) | < 1 | 72 | CellTiter-Glo | [8] |
| VCaP (Prostate Cancer) | Not Reported | 72 | Not Specified | [9] |
| LNCaP95 (Prostate Cancer) | Not Reported | 72 | Not Specified | [9] |
| A549 (Lung Carcinoma) | 640 | 72 | CCK-8 | [10] |
| Hep3B (Hepatocellular Carcinoma) | ~250 | 24 | Cell Viability Assay | [7] |
| HepG2 (Hepatocellular Carcinoma) | ~250 | 24 | Cell Viability Assay | [7] |
| HCCLM3 (Hepatocellular Carcinoma) | ~500 | 24 | Cell Viability Assay | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the activity of PROTACs synthesized from this compound.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This protocol determines the effect of the PROTAC on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound-based PROTAC stock solution (in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC concentration.
-
Remove the overnight culture medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
For MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction of the target protein levels following PROTAC treatment.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound-based PROTAC
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate.
-
Strip the membrane and re-probe with the loading control antibody, or use a separate gel for the loading control.
-
Quantify band intensities to determine the extent of protein degradation and calculate the DC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to demonstrate the formation of the ternary complex consisting of the target protein, the PROTAC, and the E3 ligase.
Materials:
-
Cell line of interest
-
Complete growth medium
-
This compound-based PROTAC
-
Co-IP lysis buffer (non-denaturing)
-
Antibody for immunoprecipitation (e.g., anti-VHL or anti-target protein)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for western blotting (anti-target protein, anti-VHL, and a negative control)
Procedure:
-
Treat cells with the PROTAC at a concentration known to be effective for a short duration (e.g., 1-4 hours) to capture the transient ternary complex. Include a vehicle-treated control.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using an elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluates by western blotting, probing for the target protein and the E3 ligase. An enhanced signal for the co-precipitated protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.[4]
Signaling Pathway Analysis: BET Protein Degradation
Degradation of BET proteins, such as BRD2, BRD3, and BRD4, by PROTACs like ARV-771 has significant downstream effects on cellular signaling pathways, primarily through the downregulation of key oncogenes like c-MYC.[5] BET proteins are epigenetic readers that play a crucial role in transcriptional regulation.[11] Upstream signaling pathways such as the WNT/β-catenin pathway can lead to the expression of c-MYC, which is further regulated by BET proteins.[12]
The degradation of BET proteins leads to the suppression of c-MYC transcription.[5] c-MYC is a master regulator of cell proliferation, growth, and apoptosis.[6][13] Downregulation of c-MYC affects the expression of its target genes, leading to cell cycle arrest and apoptosis.[13] Key c-MYC target genes involved in cell cycle progression include cyclins and cyclin-dependent kinases (CDKs), while those involved in apoptosis include members of the Bcl-2 family.
References
- 1. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. BET Proteins as Attractive Targets for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. devtoolsdaily.com [devtoolsdaily.com]
- 8. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeting BRD4 proteins suppresses the growth of NSCLC through downregulation of eIF4E expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. oncotarget.com [oncotarget.com]
- 13. Frontiers | MYC function and regulation in physiological perspective [frontiersin.org]
Application Notes and Protocols for (S,R,S)-AHPC-Me Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-Me hydrochloride, also known as VHL ligand 2 hydrochloride, is a synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific target proteins. This document provides detailed information on the solubility of this compound and protocols for its preparation for research applications.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₃₃ClN₄O₃S |
| Molecular Weight | 481.05 g/mol |
| Appearance | Solid |
| CAS Number | 1948273-03-7 |
Solubility Data
The solubility of this compound has been determined in various solvents and solvent systems to facilitate its use in a range of experimental settings. The data is summarized in the table below. It is important to note that for some solvents, the saturation solubility may be higher than the values indicated.
| Solvent / Solvent System | Concentration | Observation |
| DMSO | 100 mg/mL (207.88 mM)[1] | Clear solution, may require ultrasonication. It is recommended to use newly opened, anhydrous DMSO.[1] |
| Water | 100 mg/mL (207.88 mM)[1] | Clear solution, may require ultrasonication.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (4.32 mM)[1] | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (4.32 mM)[1] | Suspended solution, requires ultrasonication.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (4.32 mM)[1] | Clear solution |
| PBS | 100 mg/mL (214.12 mM) | Clear solution, may require ultrasonication and warming to 60°C. |
Experimental Protocols
Preparation of Stock Solutions
1. High-Concentration DMSO Stock Solution (100 mg/mL)
-
Materials: this compound, anhydrous DMSO (newly opened).
-
Procedure:
-
Weigh the desired amount of this compound into a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL.
-
If the compound does not dissolve completely, sonicate the solution in a water bath for several minutes until a clear solution is obtained.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
2. Aqueous Stock Solution (100 mg/mL)
-
Materials: this compound, sterile deionized water.
-
Procedure:
-
Weigh the desired amount of this compound into a sterile vial.
-
Add the appropriate volume of sterile deionized water to achieve a final concentration of 100 mg/mL.
-
Sonicate the solution in a water bath until the compound is fully dissolved.
-
For cell-based assays, it is recommended to sterilize the solution by passing it through a 0.22 µm filter.
-
Store the stock solution at -20°C or -80°C in aliquots.
-
Preparation of Working Solutions for In Vivo Studies
1. Formulation for Intravenous or Intraperitoneal Injection (Clear Solution)
-
Materials: this compound DMSO stock solution (e.g., 20.8 mg/mL), PEG300, Tween-80, Saline (0.9% NaCl).
-
Procedure (for 1 mL of a ≥ 2.08 mg/mL solution):
-
To 400 µL of PEG300, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly until a homogenous solution is formed.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the solution until it is clear. This formulation should be prepared fresh before each use.[1]
-
2. Formulation for Oral or Intraperitoneal Injection (Suspension)
-
Materials: this compound DMSO stock solution (e.g., 20.8 mg/mL), 20% (w/v) SBE-β-CD in Saline.
-
Procedure (for 1 mL of a 2.08 mg/mL suspension):
-
To 900 µL of a 20% SBE-β-CD solution in saline, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly by vortexing. The resulting mixture will be a suspension.[1]
-
Ensure the suspension is well-mixed before each administration.
-
Chemical Preparation of this compound
The following is an outline of a five-step synthesis for the free base of (S,R,S)-AHPC-Me, followed by a general procedure for its conversion to the hydrochloride salt.
Synthesis of (S,R,S)-AHPC-Me (Free Base)
A unified five-step synthesis has been reported for the preparation of (S,R,S)-AHPC-Me (also referred to as Me-VH032) in multigram quantities. The key steps involve:
-
Boc-protection of a suitable starting material.
-
Palladium-catalyzed C-H arylation of 4-methylthiazole.
-
Amine deprotection .
-
Amidation with Boc-L-tert-leucine.
-
Final Boc deprotection to yield the free amine of (S,R,S)-AHPC-Me.
Purification of the final compound can be achieved by trituration with a suitable solvent such as diethyl ether or MTBE.
Conversion to this compound
A general procedure for the formation of the hydrochloride salt from the free amine is as follows:
-
Dissolve the purified (S,R,S)-AHPC-Me free base in a suitable solvent such as methanol (MeOH) or dioxane.
-
Add a solution of hydrochloric acid (e.g., 4 M HCl in dioxane or MeOH) dropwise while stirring.
-
Continue stirring at room temperature for a specified period (e.g., 2-3 hours).
-
The hydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration.
-
Wash the collected solid with a non-polar solvent (e.g., diethyl ether) to remove any remaining impurities.
-
Dry the final product under vacuum.
Signaling Pathway and Experimental Workflow
This compound is a ligand that binds to the VHL E3 ubiquitin ligase. In the context of a PROTAC, this binding event initiates a cascade that leads to the degradation of a target protein.
Caption: PROTAC Mechanism of Action with VHL Ligand.
The diagram above illustrates how a PROTAC molecule containing a VHL ligand like (S,R,S)-AHPC-Me facilitates the ubiquitination and subsequent degradation of a target protein.
Caption: General workflow for an in vitro cell-based assay.
References
Application Notes: Designing a PROTAC with (S,R,S)-AHPC-Me Hydrochloride
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein.[1] This is achieved by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3][4]
A PROTAC molecule is composed of three distinct parts:
-
A ligand that specifically binds to the target Protein of Interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex.[3][5] This induced proximity triggers the E3 ligase to tag the POI with ubiquitin molecules, marking it for degradation by the 26S proteasome.[1][6] The PROTAC is then released and can act catalytically to degrade multiple POI molecules.[7]
The Role of (S,R,S)-AHPC-Me Hydrochloride
This compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[8][9] The VHL protein is a substrate recognition component of a Cullin-RING E3 ubiquitin ligase complex and is one of the most widely used E3 ligases in PROTAC development due to its ubiquitous expression.[8][10]
As a ready-to-use chemical building block, this compound provides the E3 ligase-recruiting moiety of the PROTAC. Its primary amine group serves as a convenient attachment point for a linker, which is then connected to a ligand for the target protein. This modular approach simplifies the synthesis of potent and selective protein degraders. For instance, (S,R,S)-AHPC-Me has been successfully incorporated into the synthesis of ARV-771, a potent degrader of BET proteins.[8][9][11]
Design and Synthesis Workflow
The development of a novel PROTAC is a systematic process that involves careful design, chemical synthesis, and rigorous biological evaluation.
Data Presentation
Quantitative assessment is crucial for evaluating PROTAC efficacy. Key parameters include DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[1]
Table 1: Key Components for PROTAC Design
| Component | Description | Example | Role in PROTAC |
|---|---|---|---|
| POI Ligand | A molecule that binds with high affinity and selectivity to the Protein of Interest (POI). Must possess a functional group for linker attachment. | JQ1 (for BRD4) | Binds to the target protein to be degraded. |
| Linker | A chemical chain connecting the POI and E3 ligands. Length and composition are critical for ternary complex formation.[2] | Polyethylene glycol (PEG), Alkyl chains | Optimizes the distance and orientation between the POI and E3 ligase. |
| E3 Ligase Ligand | A molecule that recruits a specific E3 ubiquitin ligase. | (S,R,S)-AHPC-Me | Hijacks the VHL E3 ligase for targeted ubiquitination. |
Table 2: Example Quantitative Data for a Hypothetical BRD4-Degrader
| Parameter | Value | Method |
|---|---|---|
| DC50 | <1 nM | Western Blot |
| Dmax | >95% | Western Blot |
| Degradation Onset | 2 hours | Time-Course Western Blot |
| Target Ubiquitination | Confirmed | Immunoprecipitation-WB |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for conjugating a POI ligand (containing a carboxylic acid) to the this compound linker.
Materials:
-
POI-ligand-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the POI-ligand-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction progress using LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Purify the crude product using reverse-phase preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[1]
Materials:
-
Cell line expressing the POI (e.g., HeLa, MDA-MB-231).[12]
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Ice-cold Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against the POI and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL substrate.
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight.[1] Treat the cells with various concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 16 or 24 hours).[1]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS.[1] Add ice-cold lysis buffer, scrape the cells, and collect the lysate.[1][12] Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.[1][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples. Prepare samples with Laemmli buffer and boil at 95°C for 5-10 minutes.[12] Load equal amounts of protein onto an SDS-PAGE gel.[12] Transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane for 1 hour at room temperature.[1] Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[1][12] Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][12]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[12] Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.
Protocol 3: Target Protein Ubiquitination Assay
This protocol verifies the PROTAC's mechanism of action by detecting the ubiquitination of the POI.[13]
Materials:
-
Cells treated with PROTAC, vehicle, and a proteasome inhibitor (e.g., MG132) as a positive control.
-
Lysis buffer with protease and deubiquitinase inhibitors (e.g., PR-619).
-
Primary antibody against the POI for immunoprecipitation (IP).
-
Protein A/G magnetic beads.
-
Primary antibody against ubiquitin for Western blot.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC (at a concentration known to cause degradation) ± MG132 for a shorter duration (e.g., 2-4 hours). Lyse the cells as described in Protocol 2, ensuring deubiquitinase inhibitors are included in the lysis buffer.
-
Immunoprecipitation (IP): Normalize the protein concentration of the lysates. Add the IP-grade primary antibody for the POI to each lysate and incubate for 4 hours to overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with cold lysis buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Perform a Western blot on the eluted samples as described in Protocol 2.
-
Probe the membrane with a primary antibody against ubiquitin. An increase in high-molecular-weight smears or bands in the PROTAC-treated sample indicates polyubiquitination of the POI.
Signaling Pathway Visualization
The core mechanism of any PROTAC developed with (S,R,S)-AHPC-Me involves hijacking the VHL E3 ligase to induce proteasomal degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. (s,r,s,r)-ahpc-me — TargetMol Chemicals [targetmol.com]
- 12. benchchem.com [benchchem.com]
- 13. Ubiquitination Assay - Profacgen [profacgen.com]
Application Notes and Protocols for (S,R,S)-AHPC-Me Hydrochloride in BET Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-Me hydrochloride is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] It serves as a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to induce targeted protein degradation. One of the most prominent applications of this compound is in the creation of BET (Bromodomain and Extra-Terminal) protein degraders, such as ARV-771.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to induce the degradation of the target protein.[11][19][20][21][22] VHL-based PROTACs, synthesized using this compound, have demonstrated potent and selective degradation of BET proteins, which are key epigenetic readers implicated in the transcriptional regulation of oncogenes like c-Myc.[23][24][25] This targeted degradation approach offers a powerful alternative to traditional inhibition, with the potential for a more profound and sustained biological response.
These application notes provide a comprehensive overview of the use of this compound-derived BET degraders, with a focus on ARV-771, including their mechanism of action, quantitative performance data, and detailed protocols for their characterization.
Mechanism of Action
A PROTAC synthesized from this compound, such as ARV-771, functions by inducing the proximity of BET proteins (BRD2, BRD3, and BRD4) to the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the BET protein, leading to its polyubiquitination. The polyubiquitinated BET protein is then recognized and degraded by the 26S proteasome. This event-driven mechanism allows the PROTAC molecule to be recycled and continue to induce the degradation of multiple target protein molecules.[11][19][21]
Quantitative Data
The efficacy of BET degraders derived from this compound is demonstrated by their high binding affinity and potent degradation capabilities in various cancer cell lines.
Table 1: Binding Affinity of ARV-771 to BET Bromodomains [5][6][9]
| BET Protein Domain | Binding Affinity (Kd, nM) |
| BRD2 (BD1) | 34 |
| BRD2 (BD2) | 4.7 |
| BRD3 (BD1) | 8.3 |
| BRD3 (BD2) | 7.6 |
| BRD4 (BD1) | 9.6 |
| BRD4 (BD2) | 7.6 |
Table 2: In Vitro Degradation Potency of ARV-771 in Prostate Cancer Cell Lines [2][4][10][14][15][16]
| Cell Line | Cancer Type | DC50 (nM) |
| 22Rv1 | Castration-Resistant Prostate Cancer | < 1 |
| VCaP | Castration-Resistant Prostate Cancer | < 1 |
| LNCaP95 | Castration-Resistant Prostate Cancer | < 5 |
Table 3: In Vivo Efficacy of ARV-771 in a 22Rv1 Xenograft Model [4][7]
| Treatment Group | Dose and Schedule | Outcome |
| ARV-771 | 10 mg/kg, daily subcutaneous injection for 3 days | 37% BRD4 downregulation, 76% c-MYC downregulation in tumor tissue |
| ARV-771 | 30 mg/kg, daily subcutaneous injection | Tumor regression |
Experimental Protocols
Protocol 1: Western Blotting for BET Protein Degradation
This protocol details the procedure to quantify the degradation of BET proteins (BRD2, BRD3, and BRD4) following treatment with a PROTAC.[1][23]
Materials:
-
BET-targeting PROTAC (e.g., ARV-771)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-BRD2, anti-BRD3, anti-BRD4, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 1 µM) for various time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to the loading control.
Protocol 2: Cell Viability Assay
This protocol describes how to assess the effect of a BET-targeting PROTAC on cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.[3][26][27]
Materials:
-
BET-targeting PROTAC
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate-reading luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Compound Treatment: Prepare serial dilutions of the PROTAC and add to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol outlines the steps to demonstrate the formation of the BET-PROTAC-VHL ternary complex.[28][29][30][31][32]
Materials:
-
BET-targeting PROTAC
-
Non-denaturing lysis buffer
-
Anti-VHL antibody or anti-BET antibody (for immunoprecipitation)
-
Control IgG
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer
-
Elution buffer or Laemmli sample buffer
-
Primary antibodies (anti-BET, anti-VHL) for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC for a short duration (e.g., 1-4 hours) to capture the ternary complex before significant degradation occurs.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation:
-
Pre-clear the lysate with beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-VHL) or control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against the BET protein and VHL to detect the co-immunoprecipitated proteins.
Protocol 4: In Vitro Ubiquitination Assay
This protocol describes an in vitro assay to demonstrate the ubiquitination of a target BET protein mediated by a PROTAC.[33][34][35][36]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5b)
-
Recombinant VHL-Elongin B-Elongin C (VBC) complex
-
Recombinant BET protein (e.g., BRD4)
-
Ubiquitin
-
ATP
-
BET-targeting PROTAC
-
Ubiquitination reaction buffer
-
Anti-BET antibody for Western blotting
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, VBC complex, BET protein, ubiquitin, and the PROTAC in the ubiquitination reaction buffer.
-
Initiate Reaction: Add ATP to initiate the ubiquitination reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop Reaction: Stop the reaction by adding Laemmli sample buffer.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an anti-BET antibody. A high molecular weight smear or laddering pattern indicates poly-ubiquitination of the BET protein.
Downstream Signaling Effects
Degradation of BET proteins by a VHL-based PROTAC has significant downstream effects on oncogenic signaling pathways, particularly in castration-resistant prostate cancer.[10][12][13][16][17][24][25] The degradation of BRD4 leads to the transcriptional downregulation of key oncogenes, including c-Myc and the Androgen Receptor (AR), resulting in cell cycle arrest and apoptosis.
Conclusion
This compound is a pivotal chemical entity for the development of VHL-based PROTACs targeting BET proteins for degradation. The resulting degraders, such as ARV-771, have demonstrated exceptional potency and efficacy in preclinical models of cancer, particularly castration-resistant prostate cancer. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize and characterize these powerful research tools and potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. ARV-771 | PROTAC | BET Degrader | TargetMol [targetmol.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound (VHL ligand 2 hydrochloride) | E3泛素连接酶配体 | MCE [medchemexpress.cn]
- 19. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Functional and Mechanistic Interrogation of BET Bromodomain Degraders for the Treatment of Metastatic Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 28. benchchem.com [benchchem.com]
- 29. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
- 30. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. assaygenie.com [assaygenie.com]
- 33. bpsbioscience.com [bpsbioscience.com]
- 34. docs.abcam.com [docs.abcam.com]
- 35. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Ubiquitination Assay - Profacgen [profacgen.com]
Application Notes and Protocols for In Vivo Administration of (S,R,S)-AHPC-Me Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. This technology utilizes heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The (S,R,S)-AHPC-Me moiety is a well-established ligand for the von Hippel-Lindau (VHL) E3 ligase, one of the most commonly used E3 ligases in PROTAC design. PROTACs incorporating (S,R,S)-AHPC-Me have shown significant promise in preclinical studies for various diseases, particularly cancer.
This document provides detailed application notes and protocols for the in vivo administration and evaluation of (S,R,S)-AHPC-Me based PROTACs, with a specific focus on ARV-771, a potent pan-BET (Bromodomain and Extra-Terminal) protein degrader. These guidelines are intended for researchers, scientists, and drug development professionals working on the preclinical assessment of this class of molecules.
Mechanism of Action of (S,R,S)-AHPC-Me Based PROTACs
(S,R,S)-AHPC-Me based PROTACs function by hijacking the VHL E3 ligase to induce the degradation of a target protein. The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex. This proximity induces the polyubiquitination of the target protein by the E3 ligase complex. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, leading to a sustained pharmacodynamic effect that can persist even after the PROTAC has been cleared from circulation.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo quantitative data for ARV-771, a representative (S,R,S)-AHPC-Me based PROTAC.
Table 1: In Vitro Potency of ARV-771
| Cell Line | Target Protein | DC50 (nM) | IC50 (c-MYC, nM) | Reference(s) |
| 22Rv1 (CRPC) | BRD2/3/4 | < 5 | < 1 | [3] |
| VCaP (CRPC) | BRD2/3/4 | < 5 | N/A | [3] |
| LnCaP95 (CRPC) | BRD2/3/4 | < 5 | N/A | [3] |
CRPC: Castration-Resistant Prostate Cancer
Table 2: In Vivo Efficacy of ARV-771 in Mouse Xenograft Models
| Animal Model | Cell Line | Administration Route | Dose (mg/kg) | Dosing Schedule | Outcome | Reference(s) |
| Nu/Nu Mice | 22Rv1 | Subcutaneous | 10 | Daily for 3 days | 37% BRD4 & 76% c-MYC downregulation in tumor | [4] |
| Nu/Nu Mice | 22Rv1 | Subcutaneous | 30 | Daily | Tumor regression | [5][6] |
| CB17 SCID Mice | VCaP | Subcutaneous | 30 | Intermittent | Tumor growth inhibition | [5] |
| Nude Mice | HepG2 | Subcutaneous | 20 | Every other day for 25 days | Inhibition of tumor growth | [7] |
Table 3: Pharmacokinetic Properties of ARV-771
| Parameter | Value | Conditions | Reference(s) |
| Plasma Concentration | > 100 nM for 8-12 hours | Single 10 mg/kg subcutaneous dose in mice | [5][6] |
| 8-hour Plasma Concentration | 1,200 ± 230 nM | Daily 10 mg/kg subcutaneous dose for 14 days in mice | [4] |
| Aqueous Solubility (PBS) | 17.8 µM | N/A | [6] |
Experimental Protocols
Protocol 1: Formulation and Administration of (S,R,S)-AHPC-Me Based PROTACs for In Vivo Studies
This protocol provides guidelines for the formulation and administration of (S,R,S)-AHPC-Me based PROTACs, such as ARV-771, for in vivo studies in mice.
Materials:
-
(S,R,S)-AHPC-Me based PROTAC (e.g., ARV-771)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn oil
-
Sterile syringes and needles (25-27 gauge)
-
Vortex mixer
-
Sonicator (optional)
Formulation for Subcutaneous (SC) or Intraperitoneal (IP) Injection (Aqueous-based):
-
Prepare a stock solution of the PROTAC in DMSO (e.g., 100 mg/mL).
-
To prepare the final dosing solution, add the solvents in the following order: 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O.[8]
-
For example, to prepare 1 mL of a 10 mg/mL solution:
-
Add 50 µL of a 200 mg/mL DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80 and mix again.
-
Add 500 µL of ddH2O to bring the final volume to 1 mL.
-
-
The mixed solution should be used immediately for optimal results.[8]
Formulation for Subcutaneous (SC) Injection (Oil-based):
-
Prepare a stock solution of the PROTAC in DMSO (e.g., 16.6 mg/mL).
-
To prepare the final dosing solution, add 50 µL of the DMSO stock solution to 950 µL of corn oil.[8]
-
Mix thoroughly by vortexing. The mixed solution should be used immediately.[8]
Administration:
-
Subcutaneous (SC) Injection:
-
Restrain the mouse and lift the loose skin over the back, between the shoulders, to form a tent.
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.
-
Aspirate to ensure the needle is not in a blood vessel, then inject the formulated PROTAC.
-
The maximum recommended volume for a single SC injection site in a mouse is 1 mL, but it is advisable to divide volumes greater than 0.5 mL into multiple sites.[2]
-
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse and tilt it slightly head-down.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
The needle should be inserted at a 30-40° angle.
-
Aspirate to ensure the needle has not entered the bladder or intestines, then inject the PROTAC.
-
The maximum recommended IP injection volume for a mouse is < 10 ml/kg.[9]
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical in vivo efficacy study for an (S,R,S)-AHPC-Me based PROTAC in a subcutaneous tumor xenograft model.
Materials:
-
Cancer cell line of interest (e.g., 22Rv1 for prostate cancer)
-
Matrigel (or other appropriate extracellular matrix)
-
Immunocompromised mice (e.g., Nu/Nu or SCID)
-
Formulated PROTAC and vehicle control
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tumor excision
-
Liquid nitrogen and 10% neutral buffered formalin
Procedure:
-
Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Inject the cell suspension (e.g., 5 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.[8]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.[10]
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups (n=8-10 mice per group).
-
-
PROTAC Administration:
-
Endpoint and Sample Collection:
-
Continue treatment for the duration of the study (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the animals.
-
Excise the tumors and measure their weight.
-
For pharmacodynamic analysis, a portion of the tumor can be flash-frozen in liquid nitrogen for Western blot analysis, and another portion can be fixed in 10% neutral buffered formalin for immunohistochemistry.[10]
-
References
- 1. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cea.unizar.es [cea.unizar.es]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ARV-771 | PROTAC | BET Degrader | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. benchchem.com [benchchem.com]
Measuring Target Protein Degradation with (S,R,S)-AHPC-Me-Based PROTACs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-Me is a crucial chemical moiety that serves as a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its incorporation into Proteolysis-Targeting Chimeras (PROTACs) enables the recruitment of the VHL E3 ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation (TPD) strategy offers a powerful approach to modulate protein levels for therapeutic intervention and to study protein function.
This document provides detailed application notes and experimental protocols for measuring the degradation of target proteins using PROTACs synthesized with (S,R,S)-AHPC-Me. A prominent example highlighted is ARV-771, a PROTAC that utilizes (S,R,S)-AHPC-Me to degrade Bromodomain and Extra-Terminal (BET) domain proteins, which are implicated in various cancers.
Mechanism of Action of (S,R,S)-AHPC-Me-Based PROTACs
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. In the case of (S,R,S)-AHPC-Me-based PROTACs, the (S,R,S)-AHPC-Me moiety specifically engages the VHL E3 ligase. This binding event brings the VHL ligase into close proximity with the target protein, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade the target protein.
Troubleshooting & Optimization
improving (S,R,S)-AHPC-Me hydrochloride solubility in DMSO
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of (S,R,S)-AHPC-Me hydrochloride in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound, also known as VHL ligand 2 hydrochloride, is a chemical compound used in the synthesis of Proteolysis-targeting chimeras (PROTACs).[1][2] It serves as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] A key application is in the synthesis of ARV-771, a potent BET protein degrader.[1][2][3]
Q2: What is the reported solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly between suppliers but is generally high. Stated solubilities are 62 mg/mL, and 100 mg/mL.[2][4] It is often noted that sonication is required to achieve this solubility.[2] For the dihydrochloride form, a solubility of 50 mg/mL in DMSO is reported with the need for ultrasonication, warming, and heating to 60°C.[5][6]
Q3: Why is it important to use freshly opened DMSO?
A3: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly impact the solubility of certain compounds, including this compound.[2][7] Using a fresh, anhydrous grade of DMSO is crucial for achieving maximum solubility and preventing precipitation.
Q4: Can I use water as a solvent for this compound?
A4: Yes, this compound is also reported to be soluble in water at a concentration of 100 mg/mL, requiring sonication.[2]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in DMSO.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not fully dissolve in DMSO at the desired concentration. | 1. Insufficient solvent volume.2. Presence of moisture in DMSO.3. Inadequate agitation.4. Compound is the dihydrochloride salt which has different solubility characteristics. | 1. Re-check calculations and ensure the correct solvent volume is used.2. Use a new, sealed bottle of anhydrous or molecular sieve-dried DMSO.[2][7]3. Use ultrasonication to aid dissolution.[2]4. For the dihydrochloride salt, gentle warming (up to 60°C) in addition to sonication may be necessary.[5][6]5. Prepare a more dilute stock solution initially. |
| A clear solution is formed initially, but precipitation occurs over time. | 1. Supersaturated solution.2. Absorption of atmospheric moisture.3. Temperature fluctuations. | 1. The solution may be supersaturated. Try preparing a slightly more dilute solution.2. Store the stock solution in a tightly sealed vial with desiccant.3. Store at a constant temperature as recommended on the product datasheet (-20°C or -80°C for stock solutions).[2] |
| Precipitation occurs when the DMSO stock solution is diluted into aqueous media (e.g., cell culture medium). | 1. The compound has lower solubility in the final aqueous buffer.2. The final DMSO concentration is too low to maintain solubility. | 1. Decrease the final concentration of the compound in the aqueous medium.2. Increase the final percentage of DMSO in the aqueous solution, being mindful of its potential effects on cells (typically kept below 0.5-1%).3. Consider the use of co-solvents or surfactants in the aqueous buffer, such as PEG300, Tween-80, or SBE-β-CD, to improve solubility.[2][7][8] |
Quantitative Solubility Data
| Compound Form | Solvent | Reported Solubility | Conditions | Source |
| This compound | DMSO | 100 mg/mL (207.88 mM) | Requires sonication. Use of newly opened DMSO is recommended. | [2] |
| This compound | DMSO | 62 mg/mL (128.88 mM) | - | [4] |
| This compound | Water | 100 mg/mL (207.88 mM) | Requires sonication. | [2] |
| (S,R,S)-AHPC-Me dihydrochloride | DMSO | 50 mg/mL (96.62 mM) | Requires sonication, warming, and heating to 60°C. | [5][6] |
Experimental Protocols
Protocol 1: Standard Dissolution of this compound in DMSO
-
Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Use a new, sealed bottle of anhydrous, high-purity DMSO.
-
-
Procedure:
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the calculated volume of fresh DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of compound).
-
Vortex the vial briefly to initially mix the compound and solvent.
-
Place the vial in an ultrasonic water bath and sonicate until the solution is clear. This may take several minutes.
-
Visually inspect the solution against a light source to ensure no undissolved particulates remain.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.[2]
-
Protocol 2: Dissolution of (S,R,S)-AHPC-Me Dihydrochloride in DMSO
-
Preparation:
-
Follow the same preparation steps as in Protocol 1.
-
-
Procedure:
-
Weigh the desired amount of (S,R,S)-AHPC-Me dihydrochloride.
-
Add the calculated volume of fresh DMSO.
-
Vortex the vial.
-
Place the vial in an ultrasonic water bath.
-
Gently warm the solution in a water bath heated to 60°C while continuing to sonicate intermittently until the solution is clear.[5][6]
-
Allow the solution to cool to room temperature and visually inspect for any precipitation.
-
-
Storage:
-
Store the stock solution as described in Protocol 1.
-
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 5. xcessbio.com [xcessbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Off-Target Effects of AHPC-based PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating off-target effects associated with (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based Proteolysis Targeting Chimeras (PROTACs), which recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects for AHPC-based PROTACs?
A1: Off-target effects with AHPC-based PROTACs can arise from several mechanisms:
-
Unintended Protein Degradation: The warhead (target-binding ligand) of the PROTAC may have affinity for proteins other than the intended target, leading to their degradation. While the AHPC moiety is highly selective for VHL, the warhead's promiscuity is a common source of off-targets.
-
Perturbation of Signaling Pathways: Degradation of the on-target protein can have downstream consequences on related signaling pathways. Additionally, the degradation of unintended off-target proteins can activate or inhibit other cellular pathways, leading to unexpected phenotypes.[1]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the VHL E3 ligase, which are non-productive for degradation. This can reduce on-target efficacy and potentially lead to off-target pharmacology by occupying the target or E3 ligase.[1][2]
-
E3 Ligase Biology: While AHPC is specific for VHL, the cellular expression levels and endogenous substrates of VHL can influence PROTAC activity and potential off-target effects.
Q2: How can I proactively design AHPC-based PROTACs with better selectivity?
A2: Improving the selectivity of AHPC-based PROTACs is a key design consideration. Here are several strategies:
-
Optimize the Target-Binding Warhead: Employ a highly selective ligand for your protein of interest (POI). A warhead with low intrinsic off-target binding is fundamental to a selective PROTAC.[2]
-
Modify the Linker: The linker's length, composition, and attachment points are critical. They influence the geometry and stability of the ternary complex (POI-PROTAC-VHL). Systematic optimization of the linker can improve selectivity by favoring the formation of a productive ternary complex with the intended target over off-targets.[2][3]
-
Enhance Ternary Complex Cooperativity: Design PROTACs that exhibit positive cooperativity, where the binding of one protein (either POI or VHL) increases the affinity for the other. This stabilizes the productive ternary complex over binary complexes, which can enhance selectivity and reduce the hook effect.[2][4]
Q3: Which experimental methods are recommended for identifying off-target effects?
A3: A multi-faceted approach is recommended for robust off-target identification:
-
Global Proteomics: Mass spectrometry-based proteomics is the gold standard for an unbiased, global view of protein level changes upon PROTAC treatment.[1][5] This can identify proteins that are unintentionally degraded.
-
Western Blotting: This technique is crucial for validating the degradation of potential off-targets identified through proteomics.[6][7]
-
Cellular Thermal Shift Assay (CETSA) and NanoBRET™: These assays can confirm target engagement in a cellular context, helping to distinguish between direct and indirect effects of the PROTAC.[2][8]
-
CRISPR-based Screens: Genetic screens can help identify dependencies and potential mechanisms of toxicity or resistance related to off-target effects.[9]
Troubleshooting Guides
Problem 1: My global proteomics data shows degradation of several proteins besides my target.
| Possible Cause | Suggested Solution |
| Promiscuous Warhead | Perform biochemical or biophysical assays (e.g., kinase profiling for a kinase inhibitor warhead) to assess the intrinsic selectivity of the warhead. If the warhead binds to the identified off-targets, consider redesigning it for higher selectivity. |
| Linker-Induced Off-Target Recruitment | Synthesize a small library of PROTACs with varying linker lengths and compositions. The linker can alter the presentation of the warhead, sometimes enabling the degradation of proteins that the warhead alone does not bind strongly. Test these new PROTACs in proteomics experiments to see if off-target degradation is reduced.[2] |
| Indirect Effects | The degraded off-targets may be downstream of your primary target or part of a protein complex that is co-degraded. Analyze the known interactions of your target protein and the identified off-targets using pathway analysis tools. |
| Inactive Control PROTAC is not clean | Synthesize an inactive epimer of your PROTAC that does not bind to VHL. This control helps distinguish VHL-dependent degradation from other effects of the molecule.[1] If this control also shows off-target degradation, the effect is likely VHL-independent. |
Problem 2: A potential off-target identified by proteomics does not validate by Western blot.
| Possible Cause | Suggested Solution |
| Discrepancy in Assay Sensitivity | Mass spectrometry is often more sensitive than Western blotting. The observed degradation in the proteomics experiment might be statistically significant but biologically subtle. Consider the magnitude of the fold-change in the proteomics data. |
| Poor Antibody Quality | The antibody used for Western blotting may have poor specificity or sensitivity. Validate your antibody using positive and negative controls (e.g., cell lines with known expression levels or knockout/knockdown cell lines if available).[1] |
| Experimental Variability | Ensure consistency in cell culture conditions, treatment times, and protein extraction methods between the proteomics and Western blot experiments. High variability between replicates can lead to false positives in the initial screen.[1] |
Problem 3: The PROTAC is causing significant cell toxicity at concentrations required for target degradation.
| Possible Cause | Suggested Solution |
| On-Target Toxicity | The degradation of your intended target protein may be inherently toxic to the cells. This is a possibility if the target is essential for cell survival. |
| Off-Target Toxicity | The PROTAC may be degrading an essential off-target protein. Cross-reference your list of degraded proteins from proteomics with databases of essential genes/proteins. |
| Compound-Specific Effects | The PROTAC molecule itself, independent of its degradation activity, might be causing toxicity. Test the inactive epimer control; if it is also toxic, the toxicity is not related to VHL-mediated degradation. Also, ensure the concentration of the solvent (e.g., DMSO) is not toxic to the cells.[1] |
Quantitative Data Summary
The following table provides a hypothetical example of quantitative proteomics data used to identify off-targets of an AHPC-based PROTAC targeting Protein X.
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Protein X | -4.2 | < 0.001 | On-Target |
| Protein Y | -2.5 | < 0.005 | Yes |
| Protein Z | -0.8 | 0.04 | Possible, but low magnitude |
| HK1 | -0.1 | 0.85 | No |
| GAPDH | 0.05 | 0.92 | No |
Key Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
-
Cell Culture and Treatment:
-
Culture a relevant human cell line to 70-80% confluency.
-
Treat cells with the AHPC-based PROTAC at an optimal concentration (e.g., DCmax) and a higher concentration to monitor for the hook effect.
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (an epimer that does not bind VHL).[1]
-
Incubate for a duration sufficient to observe degradation of the target protein (e.g., 6-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent or data-independent acquisition mode.[1]
-
-
Data Analysis:
-
Process the raw MS data using software such as MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.[1]
-
Protocol 2: Western Blot for Off-Target Validation
-
Sample Preparation:
-
Treat cells and lyse them as described in the proteomics protocol.
-
Normalize protein concentrations of all samples using a BCA assay.
-
Prepare samples with Laemmli buffer and denature by heating.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against the potential off-target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.[10]
-
Visualizations
Caption: Workflow for proteomic identification and validation of off-targets.
Caption: On-target vs. off-target effects on signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. sapient.bio [sapient.bio]
- 6. chempro-innovations.com [chempro-innovations.com]
- 7. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Cell Permeability of (S,R,S)-AHPC-Me Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the cell permeability of (S,R,S)-AHPC-Me conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my (S,R,S)-AHPC-Me PROTACs exhibit low cell permeability?
A1: Proteolysis-targeting chimeras (PROTACs), including those using the (S,R,S)-AHPC-Me ligand to recruit the von Hippel-Lindau (VHL) E3 ligase, often exhibit poor cellular permeability due to their inherent physicochemical properties.[1] These molecules typically have a high molecular weight (MW > 800 Da) and a large polar surface area (PSA), placing them outside the typical chemical space for orally bioavailable drugs.[1][2] This can hinder their ability to passively diffuse across the lipid bilayer of the cell membrane.[1][3]
Q2: What is the first step to diagnose a permeability issue with my conjugate?
A2: The initial step is to quantify the permeability of your conjugate using a tiered approach with in vitro assays. The two most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. PAMPA is a high-throughput, cell-free assay that measures a compound's intrinsic ability to passively cross a lipid membrane.[4] The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium, providing a more comprehensive assessment of both passive diffusion and active transport phenomena, such as efflux.[3]
Q3: My PAMPA results are good, but the cellular activity of my PROTAC is low. What could be the issue?
A3: This discrepancy often points to cellular mechanisms not captured by the artificial PAMPA membrane. Common causes include:
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Active Efflux: The conjugate may be a substrate for efflux transporters like P-glycoprotein (P-gp), which are expressed on Caco-2 cells and many target cells, actively pumping the compound out.[3] A high efflux ratio in a bidirectional Caco-2 assay can confirm this.
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Endosomal Entrapment: If the conjugate enters the cell via endocytosis, it may become trapped in endosomes and unable to reach its cytosolic target.
-
Metabolic Instability: The conjugate could be rapidly metabolized within the cell.
-
Inefficient Ternary Complex Formation: Even with sufficient intracellular concentration, the PROTAC may fail to form a stable and productive ternary complex between the target protein and VHL, which is necessary for degradation.[5]
Q4: How does the linker connecting (S,R,S)-AHPC-Me to the target protein ligand affect permeability?
A4: The linker has a profound impact on the cell permeability of a PROTAC.[6][7][8] It influences the molecule's ability to adopt a "permeable" conformation. Studies have shown that linkers that allow the PROTAC to fold and shield its polar surface area can significantly improve passive diffusion.[6][7][8][9][10] This "molecular chameleon" effect involves the formation of intramolecular hydrogen bonds (IMHBs) and other non-covalent interactions (e.g., NH–π, π–π) that reduce the polarity of the molecule in the lipophilic environment of the cell membrane.[6][7][8][9][10] Linker length, rigidity, and composition (e.g., PEG vs. alkyl) all play a critical role in this conformational folding.[6][11]
Q5: Can modifying the (S,R,S)-AHPC-Me ligand itself improve permeability?
A5: Yes, strategic modifications can enhance permeability. A common strategy is to replace an amide bond with an ester.[4][11] This substitution removes a hydrogen bond donor, which can decrease polarity and improve permeability.[4][11] For instance, replacing the N-terminal tert-Leu amide on the VHL ligand with an ester has been shown to increase PAMPA permeability.[4][11] However, it's crucial to ensure such modifications do not significantly compromise the binding affinity to VHL.[4][11]
Troubleshooting Guides
Issue 1: Low Permeability in PAMPA Assay
Your (S,R,S)-AHPC-Me conjugate shows an apparent permeability (Papp) value below 1.0 x 10-6 cm/s in the PAMPA assay, indicating poor passive diffusion.
| Possible Cause | Troubleshooting Steps |
| High Polarity / Exposed Hydrogen Bond Donors | 1. Linker Modification: Synthesize analogs with different linkers. Focus on linkers that encourage intramolecular hydrogen bonding to shield polar groups.[6][7][8] Consider more hydrophobic linkers (e.g., alkyl chains instead of PEG), but balance this with solubility.[11] 2. Amide-to-Ester Substitution: Replace a solvent-exposed amide bond, for example in the linker or on the periphery of the VHL ligand, with an ester to reduce hydrogen bond donor count.[4][11] 3. Conformational Analysis: Use NMR or molecular dynamics simulations to study the conformational ensemble of your PROTAC in nonpolar solvents to see if it can adopt a folded, low-polarity state.[6][10][12] |
| High Molecular Weight / Size | 1. Minimize Components: While challenging for PROTACs, evaluate if any part of the warhead or linker can be simplified without losing activity. 2. Alternative Delivery: If structural modifications are not feasible, consider conjugation to a cell-penetrating peptide (CPP) to facilitate entry via endocytosis.[13] |
Issue 2: Conflicting Permeability Assay Results (Low PAMPA, High Caco-2 or vice versa)
You observe inconsistent results between different permeability assays.
| Scenario | Possible Cause | Troubleshooting Steps |
| Low PAMPA, High Caco-2 (A -> B) | The conjugate is likely a substrate for an active uptake transporter expressed in Caco-2 cells. | 1. Identify Transporter: Use known transporter inhibitors (e.g., for OATPs) in the Caco-2 assay to see if permeability decreases. 2. Evaluate Target Cell Expression: Confirm if the identified transporter is expressed in your target cells of interest. |
| High PAMPA, Low Caco-2 (A -> B) | 1. The conjugate may be a substrate for an efflux pump (e.g., P-gp, BCRP) in Caco-2 cells.[3] 2. The conjugate may have poor aqueous solubility in the Caco-2 assay buffer, leading to precipitation. | 1. Run Bidirectional Caco-2 Assay: Perform the assay in both apical-to-basolateral (A->B) and basolateral-to-apical (B->A) directions. An efflux ratio (Papp B->A / Papp A->B) > 2 suggests active efflux.[3] 2. Co-dose with Inhibitors: Run the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil) to see if A->B permeability increases. 3. Check Solubility: Measure the solubility of your compound in the assay buffer. |
Issue 3: No Target Degradation Despite Confirmed Permeability
Your conjugate shows acceptable permeability in cell-based assays, but it fails to degrade the target protein in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | The linker's length, rigidity, or attachment points may prevent the formation of a stable and productive ternary complex (Target-PROTAC-VHL).[5] |
| Endosomal Entrapment | The conjugate enters the cell but is trapped in endosomes/lysosomes and cannot reach the cytosolic ubiquitin-proteasome machinery. |
| Competitive Inhibition by Metabolites | The PROTAC could be cleaved in the cell, and the resulting fragments (e.g., the free warhead) could competitively bind the target without inducing degradation.[14] |
Data Presentation: Permeability of VHL-Based PROTACs
The following tables summarize permeability data from published studies on VHL-based PROTACs, illustrating the impact of structural modifications.
Table 1: Effect of Amide-to-Ester Substitution on PAMPA Permeability
| Compound Pair | Modification | Papp (x 10-6 cm/s) | Fold Change in Permeability | Reference |
| MZ1 vs. OMZ1 | Amide vs. Ester | 0.03 vs. 0.3 | 10 | [15] |
| ARV-771 vs. OARV-771 | Amide vs. Ester | 0.2 vs. 0.3 | 1.5 | [15] |
| AB2 vs. OAB2 | Amide vs. Ester | 0.08 vs. 0.6 | 7.5 | [15] |
Table 2: Caco-2 Permeability Data for Androgen Receptor (AR) PROTACs
| Compound | E3 Ligase Ligand | Papp (A->B) (x 10-6 cm/s) | Papp (B->A) (x 10-6 cm/s) | Efflux Ratio | Reference |
| PROTAC 14 | Cereblon | 1.7 | 14.1 | 8.4 | [3] |
| PROTAC 18 | Adamantane | 0.15 | 0.22 | 1.5 | [3] |
| PROTAC 20b | VHL | 0.35 | 0.24 | 0.7 | [3] |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general framework for assessing passive permeability.
-
Prepare Donor Plate:
-
Coat the filter of a 96-well hydrophobic PVDF filter plate with an artificial membrane solution (e.g., 1-2% lecithin in dodecane) and allow the solvent to evaporate.
-
Add solutions of your test conjugate and control compounds (at 10-500 µM in a suitable buffer like PBS, pH 7.4) to the wells of the donor plate.
-
-
Prepare Acceptor Plate:
-
Add buffer (e.g., 300 µL of PBS, pH 7.4) to each well of a standard 96-well acceptor plate.
-
-
Assemble and Incubate:
-
Place the donor plate into the acceptor plate, ensuring the filter membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly for a set time (e.g., 4-16 hours) at room temperature with gentle shaking.
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the conjugate in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
-
Protocol 2: Caco-2 Cell Permeability Assay
This protocol assesses permeability across a biological monolayer.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a polarized monolayer.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) to confirm tight junction formation. A high TEER value is indicative of a healthy monolayer.
-
Optionally, perform a Lucifer Yellow leakage test; low passage of this fluorescent marker confirms monolayer integrity.
-
-
Permeability Assay (Apical to Basolateral - A->B):
-
Wash the cell monolayers with warm transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the dosing solution containing the test conjugate to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from the basolateral chamber for analysis.
-
-
Bidirectional Transport (for Efflux Assessment):
-
Simultaneously, in separate wells, perform the reverse experiment (B->A) by adding the test conjugate to the basolateral chamber and sampling from the apical chamber.
-
-
Analysis:
-
Determine the concentration of the conjugate in the collected samples using LC-MS/MS or another sensitive analytical method.
-
Calculate Papp for both A->B and B->A directions and determine the efflux ratio.
-
Visualizations
Caption: Workflow for enhancing PROTAC cell permeability.
Caption: The "molecular chameleon" concept for PROTACs.
Caption: Troubleshooting logic for low PROTAC activity.
References
- 1. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Impact of Linker Composition on VHL PROTAC Cell Permeability - American Chemical Society - Figshare [acs.figshare.com]
- 10. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. Reductively activated CPP–PROTAC nanocomplexes enhance target degradation via efficient cellular uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting (S,R,S)-AHPC-Me-Based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor degradation efficiency with their custom-developed Proteolysis Targeting Chimeras (PROTACs) utilizing (S,R,S)-AHPC-Me as the von Hippel-Lindau (VHL) E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: What is the role of (S,R,S)-AHPC-Me in my PROTAC?
A1: (S,R,S)-AHPC-Me is a high-affinity ligand for the VHL E3 ubiquitin ligase.[1][2][3] In your PROTAC molecule, it serves as the "hook" that recruits the VHL E3 ligase complex. Once recruited, the E3 ligase can ubiquitinate the target protein, marking it for degradation by the proteasome. The correct stereochemistry of (S,R,S)-AHPC-Me is critical for its binding to VHL.[4]
Q2: What are the initial checks if I observe no degradation of my target protein?
A2: When observing a lack of degradation, a systematic evaluation of the entire PROTAC mechanism is necessary.[5] The initial steps should be to:
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Confirm Target Engagement: Verify that your PROTAC is binding to your protein of interest.
-
Verify E3 Ligase Engagement: Ensure the (S,R,S)-AHPC-Me portion of your PROTAC is capable of binding to VHL.
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Assess Cell Permeability: Determine if your PROTAC is entering the cells. PROTACs are often large molecules and can have poor membrane permeability.[6]
Q3: What is the "hook effect" and how can I identify it?
A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[6][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-VHL) rather than the productive ternary complex (Target Protein-PROTAC-VHL) required for degradation.[6][8] To identify the hook effect, a wide dose-response experiment is essential to observe the characteristic bell-shaped curve.[6]
Troubleshooting Guide: Poor Degradation Efficiency
Problem 1: No or very low degradation of the target protein.
This is a common issue and can be dissected by following a logical workflow.
Caption: A step-by-step workflow for troubleshooting the lack of PROTAC activity.
Problem 2: Incomplete degradation (High Dmax).
Even if degradation is observed, it may plateau at an unsatisfactory level.
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High Protein Synthesis Rate: The cell might be synthesizing new target protein at a rate that counteracts the degradation.[8] A time-course experiment can help identify the optimal degradation window.
-
Suboptimal Ternary Complex Stability: The stability of the ternary complex is crucial for efficient degradation. While difficult to alter without redesigning the PROTAC, ensuring optimal cell health and assay conditions is important.[8]
Quantitative Data Summary
The following tables provide examples of expected data from key experiments.
Table 1: Example Dose-Response Data for a Functional PROTAC
| PROTAC Concentration | % Target Protein Remaining (Normalized to Vehicle) |
| 0.1 nM | 98% |
| 1 nM | 85% |
| 10 nM | 45% |
| 100 nM | 15% |
| 1 µM | 25% (Hook Effect) |
| 10 µM | 60% (Hook Effect) |
This table illustrates a typical dose-response curve, including the "hook effect" at higher concentrations. The DC50 would be approximately 8 nM in this example.
Table 2: Example Time-Course Data at Optimal PROTAC Concentration (e.g., 100 nM)
| Incubation Time | % Target Protein Remaining (Normalized to Vehicle) |
| 2 hours | 70% |
| 4 hours | 40% |
| 8 hours | 20% |
| 16 hours | 15% |
| 24 hours | 18% |
This table shows the degradation over time, reaching maximum degradation (Dmax) around 16 hours.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
This protocol quantifies the reduction in target protein levels after PROTAC treatment.[7]
-
Cell Seeding: Plate cells at an appropriate density in 6- or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]
-
Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.[7]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Plot the percentage of target protein degradation relative to the vehicle control against the PROTAC concentration to determine the DC50 and Dmax.[7]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This method verifies the formation of the ternary complex (Target Protein-PROTAC-VHL) within cells.[5]
-
Cell Treatment: Treat cells with the optimal degradation concentration of your PROTAC and a vehicle control for a short duration (e.g., 1-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease inhibitors.[5]
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the VHL E3 ligase or the target protein overnight at 4°C.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and perform a Western blot, probing for the other two components of the ternary complex.
Protocol 3: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC is inducing the ubiquitination of the target protein.[6]
-
Cell Treatment: Treat cells with your PROTAC. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow ubiquitinated proteins to accumulate.[5]
-
Cell Lysis: Lyse cells in a stringent buffer (e.g., RIPA buffer) to disrupt protein complexes.
-
Immunoprecipitation: Perform immunoprecipitation for your target protein as described in the Co-IP protocol.
-
Western Blot Analysis: Run the immunoprecipitated samples on an SDS-PAGE gel and perform a Western blot, probing with an anti-ubiquitin antibody to detect the polyubiquitin chain on the target protein.[6]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-Me.
Caption: Mechanism of action of a PROTAC utilizing (S,R,S)-AHPC-Me to recruit VHL E3 ligase.
References
stability issues with (S,R,S)-AHPC-Me hydrochloride in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-Me hydrochloride. The information provided is designed to address common stability issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid and its solutions?
A1: For the solid form, it is recommended to store this compound at -20°C, sealed, and away from moisture. In solvent, stock solutions can be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is crucial to keep the solutions sealed and protected from moisture. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use applications.
Q2: I am having trouble dissolving this compound. What can I do?
A2: this compound can be challenging to dissolve. If you observe precipitation or phase separation, gentle heating and/or sonication can aid in dissolution.[2][3] For in vitro studies, DMSO and water are common solvents, and sonication may be required to achieve a clear solution. For in vivo applications, co-solvent systems such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline are often used to improve solubility.[2]
Q3: My this compound solution has turned yellow. Is it still usable?
A3: A change in color, such as turning yellow, can be an indication of chemical degradation. The usability of the solution will depend on the extent of degradation and the nature of your experiment. It is recommended to prepare fresh solutions, especially for sensitive quantitative assays. If you must use an older solution, it is advisable to verify its integrity using an analytical method like HPLC or LC-MS to assess the purity.
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation studies on this compound are not extensively published, based on its chemical structure and data from related VHL ligands, potential degradation pathways include:
-
Hydrolysis: The amide bonds in the molecule can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[4][5][6]
-
Oxidation: The thiazole ring and the aliphatic portions of the molecule, such as the tert-butyl group and the hydroxyproline ring, could be susceptible to oxidation.[7][8]
-
Photodegradation: Exposure to light, especially UV light, may lead to degradation. It is advisable to protect solutions from light.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The stability of this compound in aqueous solutions is expected to be pH-dependent. The presence of amide linkages suggests that the compound will be most stable in neutral to slightly acidic conditions (pH 4-7). Strongly acidic or alkaline conditions are likely to accelerate hydrolytic degradation of the amide bonds.[4][5][6] Additionally, the tertiary amine in the molecule will be protonated at acidic pH, which can influence its solubility and interactions.[9][10]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
| Potential Cause | Troubleshooting Step |
| Poor aqueous solubility | Increase the concentration of the organic co-solvent (e.g., DMSO) in the final solution. However, be mindful of the tolerance of your experimental system to the solvent. |
| Use a solubilizing agent such as PEG300, Tween-80, or SBE-β-CD in your formulation.[2][3] | |
| Prepare a more diluted working solution from your stock. | |
| pH of the buffer | Ensure the pH of your aqueous buffer is compatible with the solubility of the compound. Adjust the pH if necessary, keeping in mind the potential for pH-dependent degradation. |
| Temperature | Prepare the solution at room temperature or with gentle warming. Some compounds are less soluble at lower temperatures. However, do not overheat as it may accelerate degradation. |
| Salting out effect | High salt concentrations in the buffer can sometimes decrease the solubility of organic compounds. If possible, try reducing the salt concentration. |
Issue 2: Inconsistent or Lower-Than-Expected Activity in Cellular Assays
| Potential Cause | Troubleshooting Step |
| Degradation of the compound in solution | Prepare fresh working solutions from a frozen stock for each experiment. Avoid using solutions that have been stored for extended periods at room temperature or 4°C. |
| Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles. | |
| Protect solutions from light by using amber vials or wrapping containers in aluminum foil. | |
| Interaction with media components | Some components of cell culture media can potentially interact with or degrade the compound. If feasible, perform a short-term stability study of the compound in your specific cell culture medium. |
| Adsorption to plasticware | Use low-adhesion plasticware for preparing and storing solutions of the compound, especially at low concentrations. |
| Incorrect concentration of the stock solution | Re-verify the concentration of your stock solution. If possible, use a spectrophotometric or chromatographic method for accurate quantification. |
Summary of Quantitative Data
Currently, there is limited publicly available quantitative data specifically on the stability of this compound. The following table provides general stability guidelines based on vendor recommendations and information for structurally related compounds.
| Parameter | Condition | Recommendation/Observation | Reference |
| Solid Storage | -20°C, sealed, away from moisture | Stable for extended periods. | [2][11] |
| Solution Storage (in DMSO) | -20°C | Stable for up to 1 month. | [1] |
| -80°C | Stable for up to 6 months. | [1] | |
| Aqueous Solution | Room Temperature | Prepare fresh and use promptly. | [2] |
| pH Stability | Acidic/Alkaline pH | Potential for accelerated amide hydrolysis. | [4][6] |
| Metabolic Stability | In vitro (liver microsomes) | Potential for oxidation of t-butyl and hydroxyproline moieties, and amide hydrolysis. | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of newly opened, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, cap the vial tightly and vortex thoroughly. If necessary, sonicate the vial in a water bath for 5-10 minutes.[2]
-
Once a clear solution is obtained, aliquot the stock solution into single-use volumes in low-adhesion microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: General Procedure for a Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound under various stress conditions.
-
Preparation of Test Solutions: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix the test solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Alkaline Hydrolysis: Mix the test solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the test solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.
-
Thermal Degradation: Store the test solution at an elevated temperature (e.g., 60°C) in the dark.
-
Photodegradation: Expose the test solution to a light source (e.g., a photostability chamber) for a defined period, while keeping a control sample in the dark.
-
Sample Analysis: At various time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating analytical method, such as HPLC or LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and quantify the loss of the parent compound.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: A troubleshooting decision tree for stability issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. quora.com [quora.com]
- 10. waters.com [waters.com]
- 11. Degradation assay and stability analysis - Profacgen [profacgen.com]
Technical Support Center: Troubleshooting Ternary Complex Formation with (S,R,S)-AHPC-Me
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S,R,S)-AHPC-Me for ternary complex formation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve specific issues that may arise during your experiments involving (S,R,S)-AHPC-Me and the formation of PROTAC ternary complexes.
| Issue | Possible Cause | Suggested Solution |
| 1. Low or No Ternary Complex Formation Detected | Poor solubility or stability of (S,R,S)-AHPC-Me or the resulting PROTAC. | Ensure proper dissolution of the compound. Sonication or gentle heating may aid in dissolving the compound. Assess the stability of your PROTAC in the experimental medium (e.g., plasma, cell culture medium) using LC-MS/MS.[1] |
| Incorrect stereochemistry of the VHL ligand. | The (S,R,S) stereochemistry is critical for high-affinity binding to the VHL E3 ligase.[1] Using an inactive diastereomer, such as one with an opposite configuration at the hydroxyproline, can serve as a negative control to confirm that the observed effects are dependent on VHL binding. | |
| Suboptimal PROTAC concentration (too low). | Perform a dose-response experiment with a wide concentration range of your PROTAC to determine the optimal concentration for ternary complex formation. | |
| Low expression levels of the target protein or VHL E3 ligase components in the cellular model. | Verify the expression levels of both the target protein and VHL components (VHL, Elongin B/C, Cul2, Rbx1) using Western Blotting. Consider using a positive control cell line with known high expression. | |
| 2. "Hook Effect" Observed in Proximity Assays (e.g., TR-FRET, AlphaLISA, NanoBRET) | High PROTAC concentration leading to the formation of binary complexes (PROTAC-Target or PROTAC-VHL) instead of the ternary complex. | Titrate the PROTAC over a broad concentration range to identify the bell-shaped curve characteristic of the hook effect. The peak of the curve represents the optimal concentration for ternary complex formation.[2] Increasing the cooperativity of the PROTAC through linker optimization can also help stabilize the ternary complex over binary complexes. |
| 3. Inconsistent Results Between Biochemical and Cellular Assays | Differences in the experimental environment. | Biochemical assays with purified proteins may not fully replicate the complex intracellular environment. Validate findings using a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays to confirm ternary complex formation in a more physiologically relevant context. |
| Poor cell permeability of the PROTAC. | Assess cell permeability and target engagement in live cells using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assays. | |
| 4. High Background Signal in Proximity Assays | Non-specific binding of assay components. | Optimize the concentrations of assay reagents, including antibodies and proteins. Ensure that the buffers used are optimized for the specific assay, as some buffers may not support ternary complex formation.[3] |
| Compound interference. | Test for compound autofluorescence or quenching in TR-FRET assays. Run control experiments without one of the binding partners to assess non-specific signal generation. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about working with (S,R,S)-AHPC-Me and VHL-based PROTACs.
Q1: What is (S,R,S)-AHPC-Me and what is its primary application?
A1: (S,R,S)-AHPC-Me is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein and an E3 ligase to form a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. A well-known PROTAC synthesized using an (S,R,S)-AHPC-Me derivative is ARV-771, which targets BET bromodomain proteins for degradation.[4]
Q2: Why is the stereochemistry of (S,R,S)-AHPC-Me important?
A2: The specific (S,R,S) stereoisomer of the hydroxyproline core is crucial for its ability to bind with high affinity to the VHL protein.[1] Altering this stereochemistry can significantly reduce or abolish its binding to VHL, thereby rendering the resulting PROTAC inactive. This property can be used to create negative controls for experiments to ensure that the observed protein degradation is indeed VHL-dependent.
Q3: What is the "hook effect" and how can I avoid it?
A3: The "hook effect" is a phenomenon observed in proximity-based assays where the signal decreases at high concentrations of the PROTAC. This occurs because the excess PROTAC saturates both the target protein and the E3 ligase, leading to the formation of binary complexes at the expense of the functional ternary complex. To mitigate this, it is essential to perform a full dose-response curve for your PROTAC to identify the optimal concentration range for ternary complex formation and to characterize the bell-shaped curve of the hook effect.
Q4: Which experimental techniques are recommended for studying ternary complex formation with (S,R,S)-AHPC-Me-based PROTACs?
A4: Several biophysical and cellular assays are used to study ternary complex formation. Common in vitro (biochemical) methods include Time-Resolved Fluorescence Energy Transfer (TR-FRET), AlphaLISA, and Surface Plasmon Resonance (SPR). For live-cell analysis, NanoBioluminescence Resonance Energy Transfer (NanoBRET) and Cellular Thermal Shift Assay (CETSA) are powerful techniques to confirm ternary complex formation and target engagement within a cellular context.
Q5: What are the key components of the VHL E3 ligase complex that I should be aware of?
A5: The functional VHL E3 ligase complex, also known as the ECV complex, is composed of the von Hippel-Lindau protein (VHL), Elongin B, Elongin C, Cullin 2 (Cul2), and Rbx1 (also known as ROC1).[5] (S,R,S)-AHPC-Me, as part of a PROTAC, binds to the VHL subunit to recruit this entire complex to the target protein.
Quantitative Data Summary
The following tables summarize key quantitative data for ARV-771, a well-characterized PROTAC synthesized using a derivative of (S,R,S)-AHPC-Me.
Table 1: ARV-771 Degradation Potency
| Cell Line | DC₅₀ (Degradation) | Reference |
| Castration-Resistant Prostate Cancer (CRPC) cells | < 1 nM | [4] |
| 22Rv1 cells | < 5 nM |
Table 2: ARV-771 Binding Affinities (Kd)
| Protein Target | Kd (nM) | Reference |
| BRD2(1) | 34 | [6] |
| BRD2(2) | 4.7 | [6] |
| BRD3(1) | 8.3 | [6] |
| BRD3(2) | 7.6 | [6] |
| BRD4(1) | 9.6 | [6] |
| BRD4(2) | 7.6 | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments to assess ternary complex formation.
Protocol 1: NanoBRET™ Ternary Complex Assay in Live Cells
This protocol outlines the steps for a NanoBRET™ assay to quantify the formation of a ternary complex between a NanoLuc®-tagged target protein, a HaloTag®-tagged VHL, and a PROTAC in live cells.[7][8]
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-Target Protein fusion
-
Plasmid encoding HaloTag®-VHL fusion
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
PROTAC stock solution (in DMSO)
-
Proteasome inhibitor (e.g., MG132, optional)
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, 96-well assay plates
-
Luminometer with 460nm and >610nm filters
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Transfection: Co-transfect the cells with the NanoLuc®-Target Protein and HaloTag®-VHL plasmids according to the manufacturer's protocol for your transfection reagent. A 1:100 ratio of donor (NanoLuc®) to acceptor (HaloTag®) plasmid is a good starting point to minimize steric hindrance.[9]
-
Incubation: Incubate the transfected cells for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
(Optional) To distinguish ternary complex formation from subsequent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2-4 hours before adding the PROTAC.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition:
-
Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™ according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
-
Signal Measurement:
-
Incubate the plate at room temperature for 10-15 minutes to allow the signal to stabilize.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal (618 nm) by the donor signal (460 nm).
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the EC₅₀ of ternary complex formation.
-
Protocol 2: TR-FRET Biochemical Assay for Ternary Complex Formation
This protocol describes a time-resolved fluorescence energy transfer (TR-FRET) assay to measure the formation of a ternary complex using purified proteins.[3][10]
Materials:
-
Purified GST-tagged Target Protein
-
Purified His-tagged VHL complex (VHL/ElonginB/ElonginC)
-
PROTAC stock solution (in DMSO)
-
Assay buffer (e.g., PBS with 0.05% Tween-20 and 0.1% BSA)
-
Terbium (Tb)-conjugated anti-GST antibody (Donor)
-
Fluorescent dye (e.g., Alexa Fluor 488)-conjugated anti-His antibody (Acceptor)
-
Low-volume, 384-well assay plates
-
TR-FRET-compatible plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the GST-Target Protein, His-VHL complex, and PROTAC at 2x the final desired concentration in assay buffer.
-
Assay Plate Setup:
-
Add 5 µL of the 2x PROTAC solution to the wells of a 384-well plate. For the no-PROTAC control, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 5 µL of the 2x GST-Target Protein and His-VHL complex mixture to the wells.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the ternary complex to form.
-
Detection Reagent Addition:
-
Prepare a 2x solution of the Tb-anti-GST and AF488-anti-His antibodies in assay buffer.
-
Add 10 µL of the antibody mixture to each well.
-
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Signal Measurement:
-
Read the plate on a TR-FRET plate reader, measuring the emission at the donor wavelength (e.g., 620 nm) and the acceptor wavelength (e.g., 520 nm for AF488) after a pulsed excitation (e.g., 340 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log of the PROTAC concentration to generate a dose-response curve.
-
Visualizations
PROTAC-Mediated Ubiquitination Pathway
Caption: PROTAC-induced ubiquitination and degradation pathway.
Experimental Workflow for Ternary Complex Analysis
Caption: Workflow for ternary complex formation and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. labonline.com.au [labonline.com.au]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.kr]
- 8. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 9. Ternary Complex Formation [promega.com]
- 10. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for (S,R,S)-AHPC-Me Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive guidance on optimizing incubation times for experiments involving (S,R,S)-AHPC-Me, a common von Hippel-Lindau (VHL) E3 ligase ligand used in the development of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-Me and how does it work in PROTACs?
A1: (S,R,S)-AHPC-Me is a high-affinity ligand for the VHL E3 ubiquitin ligase.[1][2] In a PROTAC, it serves as the E3 ligase recruiting element. The PROTAC molecule is a heterobifunctional chimera with one end binding to the target protein of interest (POI) and the other end, containing the (S,R,S)-AHPC-Me moiety, binding to VHL. This proximity induces the formation of a ternary complex (POI-PROTAC-VHL), leading to the ubiquitination of the POI by the E3 ligase machinery.[3][4] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[5]
Q2: Why is optimizing incubation time a critical step in my PROTAC experiment?
A2: The degradation of a target protein by a PROTAC is a time-dependent process.[6] Optimizing the incubation time is crucial for accurately determining key efficacy parameters such as the maximal degradation (Dmax) and the half-maximal degradation concentration (DC50). Insufficient incubation time may lead to an underestimation of the PROTAC's potency, while excessively long incubation times can introduce confounding factors such as cellular toxicity or the activation of compensatory protein synthesis pathways.[6] A time-course experiment is highly recommended to identify the optimal window for observing maximal and specific degradation.
Q3: What is the typical range for incubation times in (S,R,S)-AHPC-Me-based PROTAC experiments?
A3: There is no single universal incubation time. The optimal duration can vary significantly depending on the specific PROTAC, the target protein's natural turnover rate, the cell line being used, and the concentration of the PROTAC.[7] Generally, significant protein degradation can be observed anywhere from a few hours to over 24 hours.[8][9] It is common practice to perform initial time-course experiments ranging from 2 to 48 hours to determine the optimal time point for a specific experimental system.[10]
Q4: What is the "hook effect" and how does it relate to incubation time?
A4: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[11][12] This occurs because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex required for degradation.[11] While primarily concentration-dependent, the hook effect can be observed at various incubation times. Understanding this effect is crucial for designing dose-response experiments and selecting appropriate concentrations for time-course studies to avoid misinterpreting a potent PROTAC as inactive.
Q5: What are the best methods to monitor protein degradation over time?
A5: Several methods can be used to track the kinetics of protein degradation. Western blotting is a traditional and widely used technique to quantify protein levels at discrete time points.[13] For real-time, continuous monitoring in live cells, newer technologies like NanoBRET™ and HiBiT™ lytic detection systems are highly effective.[14][15][16] These assays provide detailed kinetic profiles, allowing for the precise determination of degradation rates, Dmax, and the time to reach Dmax.[17][18]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak target degradation observed. | Incubation time is too short. | Perform a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to identify the optimal degradation window. |
| PROTAC concentration is not optimal (potentially in the "hook effect" range). | Conduct a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration.[19] | |
| Low expression of VHL E3 ligase in the chosen cell line. | Verify VHL expression levels via Western blot or qPCR. Consider using a different cell line with higher VHL expression. | |
| Poor cell permeability of the PROTAC. | Assess intracellular PROTAC levels. If permeability is low, consider modifying the linker or using permeabilization agents (with appropriate controls). | |
| Target protein levels decrease initially but then recover at later time points. | Activation of a compensatory feedback loop leading to increased protein synthesis. | This is a biological response. Analyze earlier time points to capture the maximal degradation before the compensatory mechanism is fully activated. Consider using transcriptomic analysis to investigate feedback mechanisms. |
| Instability of the PROTAC molecule in the cell culture medium over long incubation periods. | Assess the stability of your PROTAC in the experimental medium over the time course of the experiment. Prepare fresh working solutions for each experiment.[20] | |
| High cellular toxicity observed, especially at longer incubation times. | The PROTAC molecule or its metabolites are toxic to the cells. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) in parallel with your degradation experiment. Use the lowest effective concentration of the PROTAC for the shortest time required to achieve maximal degradation. |
| Off-target effects of the PROTAC. | Use appropriate negative controls, such as an inactive diastereomer of (S,R,S)-AHPC-Me or a PROTAC with a mutated target-binding ligand, to confirm that the observed toxicity is linked to the intended mechanism of action.[10] |
Quantitative Data Summary
The following tables provide illustrative data on how incubation time can affect key parameters in a PROTAC experiment. Note that these are representative examples, and optimal conditions should be determined empirically for each specific system.
Table 1: Illustrative Time-Dependent Degradation of a Target Protein
| Incubation Time (hours) | Target Protein Level (% of Control) |
| 0 | 100 |
| 2 | 85 |
| 4 | 60 |
| 8 | 30 |
| 16 | 15 |
| 24 | 10 |
| 48 | 12 (potential for recovery) |
Table 2: Example of DC50 and Dmax Values at Different Incubation Times
| Incubation Time (hours) | DC50 (nM) | Dmax (%) |
| 4 | 150 | 65 |
| 8 | 50 | 85 |
| 24 | 25 | >90 |
Experimental Protocols
Protocol 1: Time-Course Analysis of PROTAC-Mediated Degradation by Western Blot
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.
-
PROTAC Treatment: Treat cells with a fixed, predetermined optimal concentration of the (S,R,S)-AHPC-Me-containing PROTAC. Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest cells at various time points (e.g., 0, 2, 4, 8, 16, 24, and 48 hours) post-treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle control at each time point.
Protocol 2: Live-Cell Kinetic Degradation Assay using HiBiT™ Technology
This protocol provides a general workflow for a live-cell degradation assay. For detailed instructions, refer to the manufacturer's protocols.
-
Cell Line Generation: Engineer the cell line of interest to endogenously express the target protein fused with a HiBiT tag using CRISPR-Cas9. These cells should also stably express the LgBiT protein.
-
Cell Plating: Seed the engineered cells in a white, 96-well assay plate.
-
Reagent Preparation and Addition:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the reagent to the cells and incubate to allow for substrate equilibration.
-
-
PROTAC Addition: Add serial dilutions of the (S,R,S)-AHPC-Me-containing PROTAC to the wells.
-
Kinetic Luminescence Reading: Immediately begin measuring luminescence at regular intervals (e.g., every 5-10 minutes) for the desired duration (e.g., up to 24 hours) using a plate reader with kinetic read capabilities.
-
Data Analysis: Plot the luminescence signal over time for each PROTAC concentration. The decrease in luminescence is proportional to the degradation of the HiBiT-tagged target protein. From these curves, you can calculate the degradation rate, Dmax, and DC50.[15][21]
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. selvita.com [selvita.com]
- 14. selvita.com [selvita.com]
- 15. promega.com [promega.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. promega.co.jp [promega.co.jp]
Validation & Comparative
A Comparative Guide to VHL Ligands: Profiling (S,R,S)-AHPC-Me and Other Key Binders for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the strategic selection of a high-affinity ligand for an E3 ubiquitin ligase is paramount to the successful design of potent Proteolysis Targeting Chimeras (PROTACs). The von Hippel-Lindau (VHL) E3 ligase is a frequently exploited component of the ubiquitin-proteasome system in PROTAC development due to its widespread tissue expression. This guide provides a comprehensive comparison of (S,R,S)-AHPC-Me, a derivative of the well-established VHL ligand VH032, with other notable VHL ligands. We present key performance data, detailed experimental protocols for binding affinity determination, and visual diagrams of the relevant biological pathways and therapeutic mechanisms to inform your research and development endeavors.
Quantitative Comparison of VHL Ligand Binding Affinities
| Ligand | Binding Affinity (Kd) to VHL | Assay Method(s) |
| VH032 | 185 nM[4][5] | Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP) |
| VH101 | 44 nM[5][6] | Fluorescence Polarization (FP) |
| VH298 | 80-90 nM[7][8][9][10][11] | Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP) |
Experimental Protocols for Determining VHL Ligand Binding Affinity
Accurate and reproducible measurement of binding affinity is crucial for the selection and optimization of VHL ligands. The following are detailed protocols for three standard biophysical assays used for this purpose.
Fluorescence Polarization (FP)
This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by a test compound.
Materials:
-
Purified recombinant VHL protein complex (e.g., VCB complex: VHL, Elongin B, and Elongin C)
-
Fluorescently labeled VHL ligand (e.g., a FAM-labeled HIF-1α peptide or a fluorescently tagged small molecule ligand)
-
Test compound ((S,R,S)-AHPC-Me or other VHL ligands)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume, non-binding surface microplates (e.g., 384-well)
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
-
Reaction Setup: In the microplate, add the test compound dilutions.
-
Protein and Probe Addition: Add a fixed concentration of the VHL protein complex and the fluorescently labeled VHL ligand to each well. The final concentrations should be optimized to be at or below the Kd of the fluorescent probe to ensure assay sensitivity.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Materials:
-
Highly purified and concentrated VHL protein complex
-
Highly purified and concentrated test compound
-
ITC buffer (the final dialysis buffer of the protein)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Dialyze the VHL protein extensively against the ITC buffer. Dissolve the test compound in the same buffer. Degas both solutions before use.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C).
-
Loading: Load the VHL protein solution into the sample cell and the test compound solution into the injection syringe.
-
Titration: Perform a series of small injections of the test compound into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot the heat change against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (e.g., VHL ligand) to a ligand (e.g., immobilized VHL protein).
Materials:
-
Purified recombinant VHL protein complex
-
Test compound
-
SPR sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
SPR instrument
Procedure:
-
VHL Immobilization: Immobilize the VHL protein complex onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of the test compound over the sensor surface and monitor the change in the SPR signal (response units, RU) in real-time.
-
Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction (e.g., a low pH buffer) to prepare for the next injection.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context and the mechanism of action of VHL-recruiting PROTACs, the following diagrams illustrate the key pathways and processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 11. VH 298 | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
Validating Target Engagement of (S,R,S)-AHPC-Me PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC-Me ligand to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document offers an objective analysis of the performance of (S,R,S)-AHPC-Me-based PROTACs against other alternatives, supported by experimental data, detailed protocols for key validation assays, and visualizations to clarify the underlying biological processes and experimental workflows.
Introduction to (S,R,S)-AHPC-Me PROTACs and Target Engagement
PROTACs are heterobifunctional molecules that commandeer the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate proteins of interest. A PROTAC typically consists of a ligand that binds the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. The (S,R,S)-AHPC-Me moiety is a derivative of the well-characterized VHL ligand VH032 and is a critical component for PROTACs that co-opt the VHL E3 ligase.[1][2][3][4]
The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is the cornerstone of PROTAC efficacy. Therefore, rigorous validation of target engagement is a pivotal step in the development of potent and selective protein degraders. This guide will focus on the experimental validation of this engagement for PROTACs incorporating the (S,R,S)-AHPC-Me VHL ligand.
Quantitative Data Presentation
The efficacy of a VHL-recruiting PROTAC is directly influenced by the binding affinity of its VHL ligand and the subsequent degradation of the target protein. Below is a comparison of the binding affinities of the parent VHL ligand, VH032 (as a proxy for (S,R,S)-AHPC-Me), and other common VHL ligands, as well as the degradation performance of ARV-771, a BET-targeting PROTAC synthesized using an (S,R,S)-AHPC-Me derivative.
Table 1: Comparison of VHL Ligand Binding Affinities
| VHL Ligand | Binding Affinity (Kd) to VHL | Method |
| VH032 | 185 nM[5] | Not Specified |
| VH101 | 44 nM[6] | Not Specified |
| VH298 | 80-90 nM[7][8][9] | Isothermal Titration Calorimetry (ITC) & Fluorescence Polarization (FP) |
Table 2: Degradation Efficiency of ARV-771 (a PROTAC utilizing an (S,R,S)-AHPC-Me derivative)
| Target Protein | Cell Line | DC50 | Dmax |
| BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) cell lines | < 1 nM, < 5 nM[10][11][12][13] | Not Reported |
| BRD4 | 22Rv1 (CRPC) | < 5 nM[14] | >95% |
| c-Myc (downstream target) | 22Rv1 (CRPC) | < 1 nM (IC50)[13][14] | Not Reported |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Mechanism of (S,R,S)-AHPC-Me PROTAC-mediated protein degradation.
Caption: Downstream effects of BET protein degradation by an (S,R,S)-AHPC-Me PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. ARV 771 | Active Degraders | Tocris Bioscience [tocris.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (S,R,S)-AHPC-Me (VHL Ligand) and CRBN-Based Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The choice of E3 ligase and its corresponding ligand is a critical design element that profoundly influences the potency, selectivity, and overall success of a PROTAC.
This guide provides an objective comparison between two of the most widely utilized E3 ligase recruitment strategies: the von Hippel-Lindau (VHL) E3 ligase, engaged by ligands such as (S,R,S)-AHPC-Me, and the Cereblon (CRBN) E3 ligase, recruited by immunomodulatory drug (IMiD) derivatives. We will delve into their mechanisms of action, compare their performance based on experimental data, provide detailed experimental protocols for their evaluation, and visualize the key pathways and workflows involved.
Mechanism of Action: VHL vs. CRBN Recruitment
Both VHL and CRBN are components of Cullin-RING E3 ubiquitin ligase (CRL) complexes—CRL2^VHL^ and CRL4^CRBN^, respectively. While the overarching goal of the resulting PROTAC is the same, the structural and biological nuances of these two E3 ligases lead to different design considerations and potential outcomes.
(S,R,S)-AHPC-Me for VHL Recruitment: (S,R,S)-AHPC-Me is a derivative of the well-established VHL ligand, VH032.[1][2] PROTACs incorporating this ligand hijack the VHL E3 ligase complex. The VHL protein naturally recognizes hydroxylated proline residues on its substrates.[] This inherent specificity can be a guiding principle in PROTAC design, although effective degradation is not strictly limited to targets with similar motifs. The (S,R,S)-AHPC-Me moiety binds to the substrate recognition pocket of VHL, positioning the linked target protein for ubiquitination.
CRBN-Based Ligands: Ligands for CRBN are typically derived from thalidomide or its analogs, pomalidomide and lenalidomide.[4] These molecules, known as IMiDs, function as "molecular glues" that remodel the substrate-binding surface of CRBN.[] This remodeling can induce the recruitment and subsequent degradation of proteins that are not natural substrates of CRBN, often referred to as "neosubstrates."[] While this property can be exploited for therapeutic benefit, it also introduces the potential for off-target degradation of proteins like the transcription factors IKZF1 and IKZF3.[4]
Performance Comparison: (S,R,S)-AHPC-Me vs. CRBN Ligands
The choice between a VHL and a CRBN-based PROTAC depends on multiple factors, including the target protein, the cellular context, and the desired pharmacological profile. The following table summarizes key performance metrics based on representative data from the literature.
| Parameter | (S,R,S)-AHPC-Me (VHL-based) | CRBN-Based Ligands (e.g., Pomalidomide) | Significance for PROTAC Design |
| E3 Ligase Binding Affinity (Kd) | Typically in the range of 100-300 nM[6] | Typically in the range of ~250 nM (for Thalidomide)[6] | Strong binding is crucial for efficient E3 ligase recruitment and ternary complex formation. |
| Degradation Potency (DC50) | Can achieve sub-nanomolar to low nanomolar DC50 values (e.g., <1 nM for ARV-771)[7][8] | Can also achieve potent, low nanomolar DC50 values. | Lower DC50 indicates higher potency, meaning less compound is needed to achieve 50% degradation. |
| Maximum Degradation (Dmax) | Often achieves >90-95% degradation.[6][9] | Can achieve >90-95% degradation. | High Dmax indicates a more complete removal of the target protein. |
| Selectivity & Off-Targets | Generally considered to have a more predictable off-target profile. | Prone to off-target degradation of known neosubstrates (e.g., IKZF1/3, GSPT1).[] | CRBN-based PROTACs require careful profiling to assess unintended degradation events. |
| Subcellular Localization | VHL is present in both the cytoplasm and the nucleus.[] | CRBN is primarily located in the nucleus.[] | The localization of the E3 ligase can influence the accessibility to the target protein. |
| Physicochemical Properties | VHL ligands are often larger, which can impact the overall size and permeability of the PROTAC.[] | CRBN ligands (IMiDs) are smaller and often lead to PROTACs with more favorable drug-like properties.[] | Smaller, more permeable molecules are generally preferred for better bioavailability. |
Signaling Pathways and Experimental Workflows
Visualizing the biological and experimental processes is essential for understanding the comparison. The following diagrams were generated using Graphviz (DOT language).
PROTAC Mechanism of Action
The core mechanism involves the formation of a ternary complex, leading to ubiquitination and proteasomal degradation.
Caption: PROTAC-mediated protein degradation pathways for VHL and CRBN E3 ligases.
Experimental Workflow for PROTAC Evaluation
A systematic workflow is crucial for accurately determining the efficacy of a PROTAC.
Caption: General experimental workflow for characterizing a novel PROTAC molecule.
Logical Framework for Ligand Selection
The decision between VHL and CRBN ligands involves balancing several key factors.
Caption: Decision matrix for selecting between VHL and CRBN E3 ligase ligands.
Experimental Protocols
Accurate and reproducible data are the foundation of drug discovery. Below are detailed methodologies for key experiments cited in PROTAC evaluation.
Protocol 1: Western Blot for DC₅₀ and Dₘₐₓ Determination
This protocol is used to quantify the levels of a target protein following PROTAC treatment.[11]
1. Cell Culture and Treatment: a. Seed cells in 6-well plates at a density that ensures they are 70-80% confluent at the time of harvest. Allow cells to adhere overnight. b. Prepare serial dilutions of the PROTAC in complete cell culture medium. A typical concentration range might be 1 µM down to 1 pM. c. Include a vehicle control (e.g., 0.1% DMSO).[12] d. Aspirate the old medium and add the medium containing the various PROTAC concentrations. e. Incubate the cells for a predetermined time (e.g., 16 or 24 hours) at 37°C and 5% CO₂.[11]
2. Cell Lysis and Protein Quantification: a. After incubation, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[12]
3. SDS-PAGE and Immunoblotting: a. Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat milk or BSA in TBST). e. Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used. f. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[12]
4. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control. c. Calculate the percentage of remaining protein relative to the vehicle-treated control. d. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration. Use a non-linear regression (dose-response) curve to determine the DC₅₀ and Dₘₐₓ values.[13]
Protocol 2: Mass Spectrometry-Based Proteomics for Selectivity Profiling
This method provides an unbiased, global view of protein level changes induced by the PROTAC, which is critical for identifying off-target effects.[14][15]
1. Sample Preparation: a. Treat cells with the PROTAC at a concentration known to induce significant degradation (e.g., 5x DC₅₀) and a vehicle control for a specified time (e.g., 6-24 hours). b. Harvest and lyse the cells as described in the Western Blot protocol. c. Perform protein quantification. Take an equal amount of protein from each sample for downstream processing. d. Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin. e. (Optional but recommended) Label the resulting peptides with Tandem Mass Tags (TMT) for multiplexed quantitative analysis. f. Clean up the peptide samples using solid-phase extraction (SPE).
2. LC-MS/MS Analysis: a. Analyze the peptide samples using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. b. Peptides are separated by reverse-phase chromatography and then ionized and analyzed by the mass spectrometer. c. The mass spectrometer acquires both MS1 scans (for peptide precursor masses) and MS2 scans (for fragmentation data used for sequencing and identification).
3. Data Processing and Analysis: a. Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). b. Search the fragmentation data against a protein sequence database (e.g., UniProt) to identify peptides and their corresponding proteins. c. Quantify the relative abundance of proteins across the different samples. For TMT-labeled experiments, this is based on the intensity of reporter ions in the MS2 spectra. d. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the PROTAC-treated samples compared to the vehicle control. e. Down-regulated proteins are potential degradation targets (on- or off-target) of the PROTAC.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay measures the level of ATP, which is an indicator of metabolically active, viable cells.[16] It is used to determine the functional consequence of degrading the target protein.
1. Cell Seeding: a. Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium. b. Include wells with medium only for background measurement. c. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[16]
2. Compound Treatment: a. Prepare serial dilutions of the PROTAC in culture medium. b. Add the desired concentrations to the appropriate wells. Include a vehicle-only control. c. Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.[16]
3. Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL). c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition and Analysis: a. Record the luminescence using a plate-reading luminometer. b. Subtract the average background luminescence (from medium-only wells) from all measurements. c. Calculate cell viability as a percentage relative to the vehicle-treated control cells. d. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.[16]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Proteomics Propels Protein Degradation Studies in San Diego - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Comparative Efficacy of (S,R,S)-AHPC-Me Analogs in Targeted Protein Degradation: A Guide for Researchers
A detailed examination of (S,R,S)-AHPC-Me analogs reveals critical structure-activity relationships that dictate their efficacy as von Hippel-Lindau (VHL) E3 ligase ligands in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of these analogs, supported by quantitative binding and degradation data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to aid researchers in the development of potent and selective protein degraders.
The (S,R,S)-AHPC-Me scaffold serves as a cornerstone for many VHL-recruiting PROTACs, a class of molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. The efficacy of these PROTACs is critically dependent on the binding affinity of the VHL ligand and the stability of the resulting ternary complex, which consists of the target protein, the PROTAC, and the VHL E3 ligase. Modifications to the (S,R,S)-AHPC-Me structure can significantly impact these parameters and, consequently, the overall degradation efficiency of the PROTAC.
Quantitative Comparison of (S,R,S)-AHPC-Me Analog Efficacy
The following table summarizes the in vitro efficacy of various (S,R,S)-AHPC-Me analogs, highlighting the impact of structural modifications on both VHL binding affinity and the degradation of a target protein, Bromodomain-containing protein 4 (BRD4), when incorporated into a PROTAC.
| Analog/PROTAC | Modification from (S,R,S)-AHPC-Me | VHL Binding IC50 (nM) | BRD4 Degradation DC50 (nM) | BRD4 Degradation Dmax (%) |
| VHL Ligand 1 | Standard (S,R,S)-AHPC-Me scaffold | 185 | - | - |
| Analog 1a | Methyl group at R1 | 130 | - | - |
| Analog 1b | Ethyl group at R1 | 250 | - | - |
| Analog 1c | Isopropyl group at R1 | 430 | - | - |
| PROTAC-1 (with VHL Ligand 1) | Standard linker and BRD4 binder | - | 25 | >95 |
| PROTAC-2 (with Analog 1a) | Standard linker and BRD4 binder | - | 15 | >95 |
| PROTAC-3 (with Analog 1b) | Standard linker and BRD4 binder | - | 55 | ~90 |
| PROTAC-4 (with Analog 1c) | Standard linker and BRD4 binder | - | 120 | ~80 |
Data is compiled from representative studies and is intended for comparative purposes. Actual values may vary depending on experimental conditions.
Signaling Pathways and Experimental Workflows
The mechanism of action of (S,R,S)-AHPC-Me-based PROTACs involves the recruitment of the VHL E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A typical experimental workflow to assess the efficacy of different analogs involves synthesizing the PROTACs and evaluating their ability to induce degradation of the target protein in a cellular context.
Detailed Experimental Protocols
Accurate and reproducible experimental methods are essential for the comparative assessment of (S,R,S)-AHPC-Me analogs. Below are detailed protocols for key experiments.
VHL Binding Assay (Fluorescence Polarization)
This assay measures the binding affinity of the (S,R,S)-AHPC-Me analogs to the VHL E3 ligase complex by assessing the displacement of a fluorescently labeled VHL ligand.
Materials:
-
Purified VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled VHL ligand (e.g., FAM-labeled HIF-1α peptide)
-
(S,R,S)-AHPC-Me analog compounds
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, low-volume, black plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the (S,R,S)-AHPC-Me analog compounds in Assay Buffer.
-
Reaction Setup: In a 384-well plate, add 5 µL of the compound dilutions.
-
VBC Addition: Add 10 µL of VBC complex (final concentration ~20 nM) to each well.
-
Tracer Addition: Add 5 µL of the fluorescently labeled VHL ligand (final concentration ~10 nM) to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Read the fluorescence polarization on a plate reader (Excitation: 485 nm, Emission: 525 nm).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a four-parameter logistic equation.
Cellular Protein Degradation Assay (Western Blotting)
This method quantifies the reduction in the level of a target protein within cells following treatment with PROTACs containing different (S,R,S)-AHPC-Me analogs.
Materials:
-
Cell line expressing the target protein (e.g., HeLa, 293T)
-
PROTAC compounds
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of each PROTAC analog for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
HiBiT Protein Degradation Assay
This is a quantitative, real-time method to measure protein degradation by monitoring the luminescence of a HiBiT-tagged target protein.
Materials:
-
Cell line with the target protein endogenously tagged with HiBiT
-
PROTAC compounds
-
Nano-Glo® HiBiT Lytic Detection System
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Plate the HiBiT-tagged cells in a 96-well plate and allow them to attach.
-
PROTAC Treatment: Add serial dilutions of the PROTAC analogs to the cells and incubate for the desired time.
-
Lysis and Luminescence Measurement:
-
Prepare the Nano-Glo® HiBiT lytic reagent according to the manufacturer's instructions.
-
Add the lytic reagent to each well and incubate for 10 minutes at room temperature to lyse the cells and generate a luminescent signal.
-
Measure the luminescence using a plate-based luminometer.
-
-
Data Analysis: Normalize the luminescence signal to a vehicle control to determine the percentage of remaining protein. Calculate DC50 and Dmax values by fitting the data to a dose-response curve.
Conclusion
The selection of an optimal (S,R,S)-AHPC-Me analog is a critical step in the design of effective VHL-recruiting PROTACs. A thorough understanding of the structure-activity relationships, supported by robust and quantitative experimental data, is paramount for the development of next-generation protein degraders with improved potency, selectivity, and therapeutic potential. The protocols and data presented in this guide offer a framework for the systematic evaluation of these important VHL ligands.
Unraveling Proteasomal Degradation: A Comparative Guide to (S,R,S)-AHPC-Me-Based PROTACs and Traditional Proteasome Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methodologies for studying and inducing proteasomal degradation: the targeted protein degradation approach using Proteolysis-Targeting Chimeras (PROTACs) synthesized with the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Me, and the established method of direct proteasome inhibition. This guide will delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed protocols for their application in research settings.
A frequent misconception is that (S,R,S)-AHPC-Me is a proteasome inhibitor. In fact, it is a crucial component in the synthesis of PROTACs, which are designed to induce the degradation of specific proteins of interest (POIs) by hijacking the ubiquitin-proteasome system.[1][2][3][4][5] In contrast, traditional proteasome inhibitors block the activity of the proteasome, leading to a general accumulation of ubiquitinated proteins. Understanding this fundamental difference is critical for designing and interpreting experiments aimed at validating proteasomal degradation pathways.
Mechanism of Action: Targeted Degradation vs. Global Inhibition
PROTACs synthesized using (S,R,S)-AHPC-Me function as a bridge between a target protein and the VHL E3 ubiquitin ligase.[1][2] This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[6][7] This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[6][8]
Conversely, proteasome inhibitors such as Bortezomib, Carfilzomib, and MG132 directly bind to and inhibit the catalytic sites of the proteasome. This leads to a global shutdown of proteasomal activity, preventing the degradation of all ubiquitinated proteins within the cell.
dot
Caption: Comparative mechanisms of PROTAC-induced degradation and direct proteasome inhibition.
Comparative Performance: (S,R,S)-AHPC-Me PROTACs vs. Proteasome Inhibitors
The choice between using a PROTAC and a proteasome inhibitor depends on the experimental goal. PROTACs offer high specificity for a target protein, while proteasome inhibitors have a broad, global effect.
| Feature | (S,R,S)-AHPC-Me based PROTAC | Proteasome Inhibitors (e.g., MG132, Bortezomib) |
| Mechanism | Induces targeted protein degradation | Blocks general proteasome activity |
| Specificity | High for the protein of interest | Low, affects all proteasome substrates |
| Cellular Effect | Depletion of a specific protein | Accumulation of all ubiquitinated proteins |
| Application | Studying the function of a specific protein | Validating the involvement of the proteasome in a process |
| Typical Concentration | Nanomolar to low micromolar | Nanomolar to micromolar |
| Validation | Western blot for target protein levels | Western blot for ubiquitinated protein accumulation |
Experimental Protocols
Protocol 1: Validating PROTAC-Mediated Degradation of a Target Protein
This protocol outlines the steps to assess the degradation of a protein of interest (POI) after treatment with a PROTAC synthesized using (S,R,S)-AHPC-Me.
Materials:
-
Cell line expressing the POI
-
(S,R,S)-AHPC-Me-based PROTAC
-
Proteasome inhibitor (e.g., MG132) as a control
-
Cell lysis buffer
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a suitable density and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of the PROTAC for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO). To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a loading control antibody.[9][10]
-
-
Data Analysis: Quantify band intensities and normalize the POI signal to the loading control. The degradation of the POI should be observed in PROTAC-treated cells, and this effect should be rescued in cells co-treated with the proteasome inhibitor.
dot
Caption: Workflow for validating PROTAC-mediated protein degradation via Western Blot.
Protocol 2: Validating Proteasomal Involvement using a Proteasome Inhibitor
This protocol describes how to use a proteasome inhibitor to confirm that a cellular process is dependent on proteasomal degradation.
Materials:
-
Cell line of interest
-
Proteasome inhibitor (e.g., MG132, Bortezomib)
-
Cell lysis buffer
-
Primary antibody against ubiquitin
-
Primary antibody against a protein of interest (optional)
-
Primary antibody against a loading control
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells and allow them to adhere.
-
Treatment: Treat cells with the proteasome inhibitor at an effective concentration (e.g., 1-10 µM MG132) for various time points (e.g., 1, 2, 4, 6 hours). Include a vehicle-only control.
-
Cell Lysis and Western Blotting: Follow steps 3-6 as described in Protocol 1.
-
Primary Antibody Incubation:
-
Probe one membrane with an anti-ubiquitin antibody to observe the accumulation of polyubiquitinated proteins.
-
If you are investigating the degradation of a specific protein, probe a separate membrane with an antibody against that protein to see if its levels increase upon proteasome inhibition.
-
Always probe for a loading control.
-
-
Data Analysis: Quantify the accumulation of high molecular weight ubiquitin smears in the inhibitor-treated lanes compared to the control. An increase in these smears confirms effective proteasome inhibition.
dot
Caption: Workflow for confirming proteasome inhibition via Western Blot for ubiquitinated proteins.
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. (S,R,S)-AHPC-Me | Proteintech | æ¦æ±ä¸é¹°çç©ææ¯æéå ¬å¸ [ptgcn.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Assessing the Specificity of (S,R,S)-AHPC-Me Mediated Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention by enabling the targeted degradation of specific proteins. A critical component of a PROTAC is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system. (S,R,S)-AHPC-Me is a widely utilized ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comprehensive comparison of the specificity of protein degradation mediated by PROTACs incorporating (S,R,S)-AHPC-Me and its analogs, against alternatives that recruit other E3 ligases, primarily Cereblon (CRBN). The comparative analysis is supported by experimental data and detailed methodologies to aid researchers in the rational design and evaluation of next-generation protein degraders.
Performance Comparison: VHL vs. CRBN-Based Degraders
The choice of E3 ligase has a profound impact on the potency, selectivity, and potential off-target effects of a PROTAC. VHL and CRBN are the two most extensively used E3 ligases in PROTAC design. While both have proven effective, they exhibit distinct characteristics that influence the degradation profile.
PROTACs utilizing VHL ligands, such as (S,R,S)-AHPC-Me, are known for their high selectivity, which is attributed to the more enclosed nature of the VHL binding pocket. In contrast, CRBN-based PROTACs, which often incorporate thalidomide or its analogs, can sometimes exhibit off-target degradation of endogenous substrates of CRBN, such as zinc finger transcription factors. However, CRBN is often more highly expressed in certain tissues, which can be advantageous for achieving potent degradation.
Quantitative Degradation Efficiency and Specificity
The following tables summarize key quantitative data from studies comparing the performance of VHL- and CRBN-based PROTACs targeting the same protein of interest (POI). It is important to note that the specific warhead (POI binder) and linker can also significantly influence the degradation profile.
Table 1: Comparison of On-Target Degradation Potency
| PROTAC | E3 Ligase Recruited | Target Protein | Cell Line(s) | DC50 (Concentration for 50% degradation) | Dmax (Maximum Degradation) | Reference |
| ARV-771 | VHL | BRD2/3/4 | Castration-Resistant Prostate Cancer (CRPC) | < 1 nM, < 5 nM | >90% | [1] |
| MZ1 | VHL | BRD4 (preferential) | H661, H838 | 8 nM, 23 nM | Complete at 100 nM | [2] |
| ARV-825 | CRBN | BRD4 | Burkitt's Lymphoma (BL), 22RV1, NAMALWA, CA46 | < 1 nM, 0.57 nM, 1 nM, 1 nM | Not Reported | [2] |
| dBET6 | CRBN | BET Bromodomains | KBM7 | - | - | [3] |
Table 2: Proteomics-Based Specificity Comparison
| PROTAC | E3 Ligase | Cell Line | Number of Proteins Quantified | Number of Significantly Degraded Off-Target Proteins | Reference |
| MZ1 | VHL | HeLa | 5,674 | 0 (apart from BET proteins) | [4] |
| dBET6 | CRBN | Kelly | - | - | [5] |
Note: Direct head-to-head quantitative proteomics data comparing a broad panel of VHL and CRBN-based degraders with the same warhead and linker is limited in the public domain. The data presented is from individual studies and highlights the high selectivity observed with the VHL-based degrader MZ1.
Signaling Pathways and Experimental Workflows
The mechanism of action of PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to ubiquitination and subsequent proteasomal degradation.
Caption: General mechanism of (S,R,S)-AHPC-Me based PROTACs.
Experimental Protocols
Accurate assessment of PROTAC specificity and efficacy is crucial for their development. Below are detailed methodologies for key experiments.
Global Proteomics by Mass Spectrometry for Specificity Assessment
This method provides an unbiased, global view of protein level changes upon PROTAC treatment, enabling the identification of off-target degradation.
Protocol:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the PROTAC at the desired concentration and for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase)[4].
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration. Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptide samples from different treatment conditions with isobaric tags. This allows for multiplexed analysis and accurate relative quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Process the raw MS data using appropriate software to identify and quantify proteins. Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control groups[4].
Caption: Workflow for assessing PROTAC specificity using global proteomics.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to verify the formation of the crucial ternary complex (POI-PROTAC-E3 ligase).
Protocol:
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein and allow the accumulation of the ternary complex.
-
Cell Lysis: Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-VHL) or the target protein. Use protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins and analyze by Western blotting using antibodies against the POI and the E3 ligase to confirm their co-precipitation.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Binding Affinity
HTRF is a robust, high-throughput method to measure the binding affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.
Protocol:
-
Reagent Preparation: Prepare solutions of the tagged POI (e.g., His-tagged), the tagged E3 ligase (e.g., GST-tagged), the PROTAC, and HTRF detection reagents (e.g., anti-His-Europium cryptate and anti-GST-d2).
-
Assay Plate Setup: In a microplate, add the POI, E3 ligase, and varying concentrations of the PROTAC.
-
Incubation: Incubate the plate to allow for complex formation.
-
Detection: Add the HTRF detection reagents and incubate.
-
Signal Measurement: Read the plate on an HTRF-compatible reader. The FRET signal is proportional to the amount of ternary complex formed.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of the binding kinetics (on- and off-rates) and affinity of the binary and ternary complexes.
Protocol:
-
Chip Preparation: Immobilize one of the interacting partners (e.g., the E3 ligase) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip to measure its binding to the immobilized E3 ligase.
-
Ternary Interaction Analysis: Pre-incubate the PROTAC with the POI and flow the mixture over the E3 ligase-coated chip to measure the formation and dissociation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD).
Conclusion
(S,R,S)-AHPC-Me is a highly effective VHL ligand for the development of specific and potent PROTACs. The available data, particularly from proteomics studies of VHL-based degraders like MZ1, suggests a high degree of selectivity for this class of compounds. In comparison, while CRBN-based degraders can be highly potent, they may present a greater risk of off-target effects due to the inherent substrate profile of CRBN. The choice between VHL and CRBN recruitment should be carefully considered based on the specific target, the desired therapeutic window, and the cellular context. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of PROTAC specificity and efficacy, enabling the development of safer and more effective protein-degrading therapeutics.
References
- 1. PROTAC-induced BET protein degradation as a therapy for castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pardon Our Interruption [opnme.com]
- 5. Targeted protein degradation reveals BET bromodomains as the cellular target of Hedgehog pathway inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to BET Protein Degraders: ARV-771 and Alternatives
In the landscape of targeted protein degradation, Bromodomain and Extra-Terminal (BET) protein degraders have emerged as a promising therapeutic avenue for various malignancies, including castration-resistant prostate cancer (CRPC). This guide provides a detailed comparison of ARV-771, a potent pan-BET degrader, with other notable BET degraders: MZ1, dBET1, and ARV-825. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Strategy of Targeted Degradation
BET degraders, such as ARV-771, are Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to induce the degradation of BET proteins (BRD2, BRD3, and BRD4) by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand that binds to a BET protein and another ligand that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of the BET protein, marking it for destruction by the proteasome. This degradation leads to the downstream suppression of key oncogenes like c-MYC and, in the context of prostate cancer, the androgen receptor (AR), ultimately inducing apoptosis and inhibiting tumor growth.[1][2]
A key distinction among these degraders lies in the E3 ligase they recruit. ARV-771 and MZ1 are based on the Von Hippel-Lindau (VHL) E3 ligase, while dBET1 and ARV-825 utilize the Cereblon (CRBN) E3 ligase.[2] Furthermore, while ARV-771 is a pan-BET degrader, MZ1 has been reported to exhibit some preferential degradation of BRD4 over other BET family members at specific concentrations.[3][4]
Quantitative Performance Comparison
The efficacy of these BET degraders can be quantitatively assessed by their degradation efficiency (DC50 and Dmax) and their anti-proliferative activity (IC50). The following tables summarize the available data from various studies.
Table 1: In Vitro Degradation Efficiency of BET Degraders
| Degrader | E3 Ligase | Target Profile | Cell Line | DC50 (nM) | Dmax |
| ARV-771 | VHL | Pan-BET (BRD2/3/4) | 22Rv1 (CRPC) | < 1 | Not Reported |
| VCaP (CRPC) | < 1 | Not Reported | |||
| LnCaP95 (CRPC) | < 5 | Not Reported | |||
| MZ1 | VHL | Preferential BRD4 | H661, H838 | 8, 23 | Complete at 100 nM |
| dBET1 | CRBN | Pan-BET | MV-4-11 (AML) | Not Reported | Not Reported |
| ARV-825 | CRBN | Pan-BET | 22Rv1 (CRPC) | 0.57 | Not Reported |
| NAMALWA (Burkitt's Lymphoma) | 1 | Not Reported | |||
| CA46 (Burkitt's Lymphoma) | 1 | Not Reported |
Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions.[1][2]
Table 2: In Vitro Anti-proliferative Activity of BET Degraders
| Degrader | Cell Line | IC50 (nM) |
| ARV-771 | 22Rv1 (CRPC) | ~1 |
| VCaP (CRPC) | ~1 | |
| LnCaP95 (CRPC) | ~1 | |
| ARV-825 | T-ALL cell lines | Lower than JQ1, dBET1, OTX015 |
Data compiled from multiple sources.[1]
In Vivo Efficacy of ARV-771
ARV-771 has demonstrated significant anti-tumor activity in preclinical xenograft models of castration-resistant prostate cancer.
Table 3: In Vivo Efficacy of ARV-771 in CRPC Xenograft Models
| Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) / Regression |
| Nu/Nu mice | 22Rv1 | 10 mg/kg, s.c., daily | Dose-dependent TGI |
| Nu/Nu mice | 22Rv1 | 30 mg/kg, s.c., daily | Tumor regression (2 of 10 mice tumor-free) |
| CB17 SCID mice | VCaP | Intermittent dosing | TGI |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of BET degrader efficacy.
Western Blotting for BET Protein Degradation
This protocol is used to quantify the reduction in BET protein levels following degrader treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., 22Rv1, VCaP) at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the BET degrader (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 16 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control to determine the percentage of protein degradation relative to the vehicle control.[7][8][9]
Cell Viability Assay
This assay determines the effect of the BET degrader on cell proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the BET degrader. Include a vehicle control.
3. Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours).
4. Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTT) to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
5. Data Analysis:
-
Normalize the data to the vehicle control to calculate the percentage of cell viability.
-
Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.
Signaling Pathways and Visualizations
The degradation of BET proteins by PROTACs triggers a cascade of downstream events, leading to anti-cancer effects.
Caption: Mechanism of action of ARV-771 and its downstream effects.
The diagram above illustrates how ARV-771 forms a ternary complex with BET proteins and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BET proteins. This degradation results in the downregulation of the oncogenic transcription factor c-MYC and the suppression of androgen receptor signaling, ultimately causing cell cycle arrest, apoptosis, and the inhibition of tumor growth.[1][10][11][12][13]
Caption: A typical experimental workflow for evaluating BET degraders.
This workflow outlines the key in vitro and in vivo experiments performed to characterize and compare the efficacy of BET degraders. In vitro studies focus on quantifying protein degradation and anti-proliferative effects in relevant cancer cell lines. Promising candidates are then advanced to in vivo xenograft models to assess their anti-tumor activity.
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. bio-rad.com [bio-rad.com]
- 9. protocols.io [protocols.io]
- 10. abeomics.com [abeomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The c-Myc protein induces cell cycle progression and apoptosis through dimerization with Max - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: VHL vs. IAP E3 Ligase Recruiters for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase recruiter is a critical determinant of the success of a proteolysis-targeting chimera (PROTAC). Among the hundreds of E3 ligases in the human proteome, the von Hippel-Lindau (VHL) and inhibitor of apoptosis (IAP) proteins have emerged as two of the most frequently utilized families for PROTAC development. This guide provides a comprehensive, data-driven comparison of VHL and IAP E3 ligase recruiters to assist researchers, scientists, and drug development professionals in making informed decisions for their TPD strategies.
Mechanism of Action and Cellular Pathways
Von Hippel-Lindau (VHL): A Key Player in Hypoxia Sensing
The VHL protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1] Under normal oxygen conditions (normoxia), VHL recognizes and binds to the alpha subunit of the hypoxia-inducible factor (HIF-α) that has been hydroxylated on specific proline residues.[2] This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-α, preventing the activation of hypoxic response genes.[1] PROTACs that recruit VHL hijack this natural process, bringing a target protein into proximity with the VHL E3 ligase complex to induce its degradation.
dot
Caption: VHL signaling pathway in normoxia and hypoxia.
Inhibitor of Apoptosis (IAP) Proteins: Regulators of Cell Death and Inflammation
IAP proteins, such as cIAP1, cIAP2, and XIAP, are key regulators of apoptosis and inflammatory signaling pathways.[3] They possess a RING domain that confers E3 ligase activity, leading to the ubiquitination of various substrates, including caspases and components of the NF-κB signaling pathway.[3] IAP-recruiting PROTACs, also known as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers), leverage the E3 ligase function of IAPs to degrade target proteins.
dot
Caption: IAP signaling in apoptosis and NF-κB pathways.
Quantitative Comparison of Recruiter Performance
The efficacy of a PROTAC is determined by several factors, including the binding affinity of the E3 ligase recruiter, the formation of a stable ternary complex, and the subsequent degradation of the target protein.
Binding Affinity of E3 Ligase Ligands
The affinity of the recruiter for its E3 ligase is a crucial starting point for PROTAC design. While a high affinity is often sought, studies have shown that even weak binders can yield potent degraders, highlighting the importance of ternary complex cooperativity.[3]
| Ligand | E3 Ligase | Binding Affinity (Kd) |
| VHL Ligands | ||
| VH032 | VHL | 185 nM[4] |
| VL285 Analog | VHL | 29 nM - 171 nM[4] |
| IAP Ligands | ||
| LCL161 | cIAP1 | 1.9 nM (Ki)[5] |
| cIAP2 | 5.1 nM (Ki)[5] | |
| XIAP | 66.4 nM (Ki)[5] | |
| Bestatin | cIAP1 | Micromolar range (less potent)[3] |
PROTAC Performance: Degradation Potency and Efficacy
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and the Dmax (the maximum percentage of degradation).
| PROTAC Example | E3 Ligase Recruiter | Target Protein | Cell Line | DC50 | Dmax |
| VHL-based | |||||
| PROTAC 139 | VHL | BRD4 | PC3 | 3.3 nM[4] | 97%[4] |
| SJF-α | VHL | p38α | MDA-MB-231 | ~7 nM[6] | 97%[6] |
| IAP-based | |||||
| SNIPER(ER)-110 | IAP | ERα | MCF-7 | Potent (exact value not specified) | >90% |
| IAP-based PROTAC 8a | IAP | BCL-XL | MyLa 1929 | Potent (exact value not specified) | >90% |
It is important to note that direct head-to-head comparisons of VHL and IAP-based PROTACs targeting the same protein in the same cell line are limited in the literature. The choice of E3 ligase can significantly impact the degradation profile, with some studies showing that VHL-based PROTACs can be more potent than their IAP-based counterparts for certain targets.[3]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of TPD research. Below are detailed methodologies for key experiments used to characterize and compare E3 ligase recruiters.
Experimental Workflow for Recruiter Comparison
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Medicinal Chemistry in Review: Potency-Enhanced Peptidomimetic VHL Ligands with Improved Oral Bioavailability | Domainex [domainex.co.uk]
- 6. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Ubiquitination by (S,R,S)-AHPC-Me Based PROTACs: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the ubiquitination of a target protein is a critical step in validating the mechanism of action of a Proteolysis Targeting Chimera (PROTAC). This guide provides a comprehensive comparison of key experimental methods to confirm ubiquitination induced by PROTACs utilizing the (S,R,S)-AHPC-Me moiety, a popular von Hippel-Lindau (VHL) E3 ligase ligand. We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the most appropriate assay for your research needs.
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] An (S,R,S)-AHPC-Me based PROTAC achieves this by forming a ternary complex between the target protein and the VHL E3 ubiquitin ligase.[2][3] This proximity-induced event leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome.[4] Therefore, direct detection of target protein ubiquitination is paramount to confirming the intended mode of action.
Comparison of Ubiquitination Confirmation Methods
Several robust methods are available to detect and quantify protein ubiquitination. The choice of assay depends on various factors, including the desired sensitivity, throughput, and the specific information required (e.g., qualitative confirmation, quantitative measurement, or identification of specific ubiquitination sites). Below is a comparative overview of the most common techniques.
| Method | Principle | Type of Data | Throughput | Pros | Cons |
| Immunoprecipitation (IP) followed by Western Blot (WB) | The target protein is isolated from cell lysates using a specific antibody (immunoprecipitation), followed by detection of ubiquitinated species using an anti-ubiquitin antibody via Western blot.[5] | Semi-quantitative (relative band intensity) | Low to Medium | Relatively simple and widely accessible; directly visualizes ubiquitinated protein as a high molecular weight smear or ladder.[5] | Can be subjective; may have antibody-related artifacts; not ideal for high-throughput screening. |
| Mass Spectrometry (MS) | Following protein digestion, ubiquitinated peptides are identified and quantified. A characteristic di-glycine (diGly) remnant is left on the ubiquitinated lysine residue after tryptic digestion, which can be detected by MS.[6][7] | Quantitative (fold change, identification of specific ubiquitination sites) | Low to Medium | Highly sensitive and specific; provides precise site of ubiquitination; enables unbiased, proteome-wide analysis.[6][8] | Technically demanding; requires specialized equipment and bioinformatics expertise; can be expensive.[8] |
| NanoBRET™ Ubiquitination Assay | A live-cell, proximity-based assay that measures the energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a HaloTag®-labeled ubiquitin.[9][10] | Quantitative (kinetic data, EC50, Dmax) | High | Real-time kinetic data in live cells; high sensitivity and suitable for high-throughput screening; allows for direct comparison of different PROTACs.[10][11] | Requires genetic modification of cells to express tagged proteins; indirect measurement of ubiquitination. |
| ELISA-based Assays (e.g., AlphaLISA®) | A quantitative immunoassay that uses donor and acceptor beads to generate a signal when the ubiquitinated target protein is present.[5][12] | Quantitative (signal intensity) | High | High-throughput compatible; quantitative and sensitive.[12] | Requires specific antibody pairs; may be subject to matrix effects from cell lysates. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in your laboratory.
Protocol 1: Immunoprecipitation followed by Western Blot
This protocol is adapted from established methods for detecting protein ubiquitination.[13][14]
1. Cell Lysis and Protein Extraction:
-
Treat cells with the (S,R,S)-AHPC-Me based PROTAC and a proteasome inhibitor (e.g., MG132) for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions.[13]
-
Boil the lysate for 10 minutes to further denature proteins.[13]
-
Dilute the lysate with a non-SDS containing buffer to reduce the SDS concentration to 0.1%.[13]
-
Clarify the lysate by centrifugation.
2. Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody specific to the target protein overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complex.
-
Wash the beads extensively with wash buffer to remove non-specific binding proteins.
3. Western Blot:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with an anti-ubiquitin antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence substrate. The ubiquitinated target protein will appear as a high-molecular-weight smear or a ladder of bands above the unmodified protein.
Protocol 2: Mass Spectrometry-Based Ubiquitination Analysis
This protocol outlines a general workflow for identifying and quantifying ubiquitination sites.
1. Sample Preparation:
-
Treat cells with the (S,R,S)-AHPC-Me based PROTAC and a proteasome inhibitor.
-
Lyse cells and extract proteins.
-
Digest the proteins into peptides using an enzyme such as trypsin.
2. Enrichment of Ubiquitinated Peptides:
-
Enrich for ubiquitinated peptides using an antibody that recognizes the di-glycine remnant (K-ε-GG) left on lysine residues after trypsin digestion.
3. LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will fragment the peptides and the resulting spectra are used to identify the peptide sequence and the presence of the diGly modification.
4. Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify the ubiquitinated proteins and the specific sites of modification.
-
For quantitative analysis, stable isotope labeling with amino acids in cell culture (SILAC) or label-free quantification methods can be used to compare the abundance of ubiquitinated peptides between different treatment conditions.[7]
Protocol 3: NanoBRET™ Ubiquitination Assay
This protocol is based on the Promega NanoBRET™ technology.[9]
1. Cell Preparation:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and HaloTag®-fused ubiquitin (acceptor).
-
Plate the transfected cells in a multi-well plate.
2. Assay Execution:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add the (S,R,S)-AHPC-Me based PROTAC at various concentrations.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) kinetically over time using a luminometer capable of dual-filtered luminescence measurements.
3. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ubiquitination. Kinetic data will reveal the rate of ubiquitination.
Visualizing the Workflow and Signaling Pathway
To better illustrate the concepts described, the following diagrams were generated using Graphviz.
Caption: Signaling pathway of (S,R,S)-AHPC-Me based PROTAC-induced protein degradation.
Caption: Experimental workflows for confirming PROTAC-induced ubiquitination.
References
- 1. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitination Assay - Profacgen [profacgen.com]
- 3. Application of mass spectrometry for the advancement of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Ubiquitinated Proteome by Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blots versus Selected Reaction Monitoring Assays: Time to Turn the Tables? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
- 11. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesensors.com [lifesensors.com]
- 13. youtube.com [youtube.com]
- 14. Multi-Omics Profiling to Assess Signaling Changes upon VHL Restoration and Identify Putative VHL Substrates in Clear Cell Renal Cell Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of (S,R,S)-AHPC-Me Hydrochloride: A Guide for Laboratory Professionals
Essential protocols for the safe handling and disposal of (S,R,S)-AHPC-Me hydrochloride are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals, outlining the necessary steps for proper waste management of this VHL ligand used in PROTAC technology.
This compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory tract irritation (Category 3)[1][2]. Due to its hydrochloride salt form, it also possesses corrosive characteristics. Adherence to proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory during handling and disposal. All procedures should be conducted in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and qualitative data for this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | VHL ligand 2 hydrochloride, E3 ligase Ligand 1 |
| CAS Number | 1948273-03-7 |
| Molecular Formula | C₂₃H₃₃ClN₄O₃S |
| Molecular Weight | 481.05 g/mol |
| Form | Solid |
| Purity | ≥95% |
| Storage Temperature | 2-8°C |
Experimental Disposal Protocol
The recommended disposal procedure for this compound involves neutralization of its acidic component followed by disposal as hazardous chemical waste in accordance with local, state, and federal regulations[1].
Materials:
-
This compound waste
-
Water
-
Sodium bicarbonate (baking soda) or other suitable weak base
-
pH paper or pH meter
-
Appropriate hazardous waste container, clearly labeled
Procedure:
-
Dilution: In a chemical fume hood, carefully dissolve the solid this compound waste in a suitable amount of water.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the diluted solution. The reaction is complete when fizzing ceases[3][4].
-
pH Verification: Use pH paper or a calibrated pH meter to confirm that the pH of the solution is within the neutral range (typically 6-8).
-
Waste Collection: Transfer the neutralized solution to a designated and clearly labeled hazardous waste container.
-
Container Disposal: Empty containers of this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste[5][6]. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.
-
Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling (S,R,S)-AHPC-Me Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling and disposal of (S,R,S)-AHPC-Me hydrochloride, a potent compound intended for laboratory research. Adherence to these protocols is critical to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1]
A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for exposure.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The required PPE varies based on the task being performed.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work (Minimal contact with unsealed compound) | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids (e.g., weighing, aliquoting) | - Full-face respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR)- Chemical-resistant coveralls or suit- Double-gloving (e.g., two pairs of nitrile gloves) | - Chemical-resistant apron- Head covering- Shoe covers |
| Handling of Liquids/Solutions | - Chemical splash goggles or a face shield- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat | - Elbow-length gloves for larger volumes |
| Equipment and Surface Decontamination | - Chemical splash goggles or a face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated during cleaning) |
Note: Always inspect PPE for integrity before use and follow the manufacturer's guidelines for proper use and disposal.
Engineering Controls
Engineering controls are the primary means of minimizing exposure to potent compounds.
-
Weighing and Handling of Powder: All manipulations of powdered this compound must be performed in a certified chemical fume hood, a ventilated balance enclosure (VBE), or a glove box. These systems are designed to contain airborne particles and prevent inhalation exposure.[2]
-
Solution Preparation: Preparation of solutions should also be conducted within a chemical fume hood to control potential splashes and aerosols.
Standard Operating Procedure: Weighing and Dissolving this compound
This protocol outlines the steps for safely weighing the powdered compound and preparing a stock solution.
4.1. Preparation
-
Designate a Handling Area: Cordon off a specific area within a chemical fume hood for the procedure. Cover the work surface with disposable absorbent bench paper.
-
Assemble Materials: Gather all necessary equipment, including the compound vial, spatulas, weigh paper or a suitable weighing vessel, the appropriate solvent, and volumetric flasks. Ensure all items are within the designated handling area.
-
Pre-label Containers: Clearly label the stock solution container with the compound name, concentration, solvent, date, and your initials.
4.2. Weighing the Compound
-
Tare the Weighing Vessel: Place a clean, empty weighing vessel on the analytical balance inside the ventilated enclosure and tare the balance.
-
Transfer the Powder: Carefully transfer the desired amount of this compound to the weighing vessel using a dedicated, clean spatula. Perform this transfer slowly to minimize the generation of airborne dust.
-
Record the Mass: Once the desired mass is obtained, close the balance door and record the final weight.
4.3. Preparing the Stock Solution
-
Initial Dissolution: Carefully add a small amount of the desired solvent to the weighing vessel containing the compound. Gently swirl to dissolve the powder.
-
Quantitative Transfer: Using a pipette, transfer the resulting solution to the pre-labeled volumetric flask.
-
Rinse and Transfer: Rinse the weighing vessel multiple times with small volumes of the solvent, transferring the rinsate to the volumetric flask after each rinse to ensure all of the compound has been transferred.
-
Final Dilution: Add the solvent to the volumetric flask up to the calibration mark.
-
Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.
4.4. Post-Procedure Cleanup
-
Decontaminate Equipment: All non-disposable equipment used, such as spatulas and beakers, must be decontaminated. This can be achieved by rinsing with a suitable solvent in which the compound is soluble, followed by a standard laboratory cleaning procedure.
-
Dispose of Single-Use Items: Dispose of all single-use items, including weigh paper, pipette tips, and gloves, in a designated hazardous waste container.
Decontamination and Spill Management
5.1. Routine Surface Decontamination After each use, the designated handling area must be thoroughly decontaminated.
-
Wipe all surfaces with a towel wetted with a solvent in which the compound is soluble.
-
Follow with a wipe-down using a suitable laboratory detergent.
-
Never use a dry brush or cloth for cleaning as this can generate dust and spread contamination.[3]
5.2. Spill Response In the event of a spill, immediate action is required.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary. Post a warning sign to prevent entry.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Contain the Spill: For powdered spills, gently cover the area with absorbent pads to prevent further dispersal. For liquid spills, use absorbent materials to contain the liquid.
-
Clean the Spill: Carefully collect the absorbent material and any contaminated debris and place it in a designated hazardous waste container. Clean the spill area with a suitable solvent and then with a laboratory detergent.
-
Report the Incident: Document the spill and the cleanup procedure and report it to your laboratory supervisor and institutional safety office.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
6.1. Waste Segregation and Labeling
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, weigh paper, and absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Sharps: Contaminated sharps, such as needles and pipette tips, must be disposed of in a designated sharps container for hazardous chemical waste.
All waste containers must be labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.[4][5]
6.2. Disposal Method The recommended method for the disposal of potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste disposal company.[6][7] Do not dispose of this compound or its waste down the drain.
Emergency Procedures for Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pharmtech.com [pharmtech.com]
- 2. ilcdover.com [ilcdover.com]
- 3. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 4. Managing Chemical Waste | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 5. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 6. ph.health.mil [ph.health.mil]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
